molecular formula C5H6N2O2 B13575167 3-Cyano-3-azetidinecarboxylic acid

3-Cyano-3-azetidinecarboxylic acid

Cat. No.: B13575167
M. Wt: 126.11 g/mol
InChI Key: UXYXRPVBONLRAD-UHFFFAOYSA-N
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Description

3-Cyano-3-azetidinecarboxylic acid is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-3-azetidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-3-azetidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

3-cyanoazetidine-3-carboxylic acid

InChI

InChI=1S/C5H6N2O2/c6-1-5(4(8)9)2-7-3-5/h7H,2-3H2,(H,8,9)

InChI Key

UXYXRPVBONLRAD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Solubility profile of 3-Cyano-3-azetidinecarboxylic acid in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The solubility profile of 3-Cyano-3-azetidinecarboxylic acid (CAS 1206229-07-3) is dictated by its nature as a gem-disubstituted, zwitterionic amino acid analog. Unlike lipophilic drug candidates, this molecule exhibits a "solubility switch" behavior dependent on pH and protecting group status.

The following technical guide details the physicochemical basis of its solubility, predictive profiles for solvent selection, and self-validating protocols for experimental verification.

Executive Summary

3-Cyano-3-azetidinecarboxylic acid is a specialized bifunctional building block used in the synthesis of conformationally constrained peptides and JAK inhibitors. Its structure features a four-membered azetidine ring geminally substituted at the C3 position with a nitrile (–CN) and a carboxylic acid (–COOH) group.

For the researcher, the critical solubility challenge lies in the polarity inversion between its protected forms (e.g., N-Boc) and the free zwitterion. While the N-protected intermediate behaves as a standard organic lipophile, the free acid is a highly polar, high-melting solid that defies standard organic extraction, requiring aqueous-phase manipulation or ion-exchange chromatography for isolation.

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the structural determinants.

PropertyValue / CharacteristicImpact on Solubility
Structure Gem-disubstituted AzetidineHigh lattice energy due to compact, symmetrical packing; reduces passive solubility.
Electronic State Zwitterionic (at neutral pH)Creates strong intermolecular ionic bonds (

), rendering the solid insoluble in non-polar solvents.
Dipole Moment High (Nitrile + Zwitterion)The nitrile group (

) adds a strong dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) but reducing it in protic solvents compared to pure amino acids.
pKa (Predicted)

The electron-withdrawing nitrile group lowers the pKa of the carboxyl, making the zwitterion form stable over a wider acidic pH range.
LogP (Free Acid)

(Estimated)
Highly hydrophilic; partitions preferentially into the aqueous phase.
LogP (N-Boc)

Lipophilic; partitions into organic solvents (DCM, EtOAc).

Solubility Profile: Water vs. Organic Solvents[1]

A. Free Acid (Zwitterion) Profile

CAS: 1206229-07-3

The free acid exists as an internal salt. Its solubility is heavily pH-dependent.

Solvent ClassSolubility RatingMechanistic Insight
Water (pH 7) Moderate to High Soluble as a zwitterion. However, solubility is lowest at the isoelectric point (pI

5-6).
Water (pH < 2) Very High Protonation of the carboxyl group breaks the zwitterionic lattice; forms a soluble cation hydrochloride salt.
Water (pH > 10) Very High Deprotonation of the ammonium group forms a soluble anionic carboxylate salt.
Polar Aprotic (DMSO, DMF)Soluble High dielectric constants disrupt the crystal lattice; preferred solvents for NMR or reactions involving the free acid.
Alcohols (MeOH, EtOH)Sparingly Soluble Solubility decreases as alkyl chain length increases. Heating may be required.
Chlorinated (DCM, CHCl3)Insoluble Cannot overcome the lattice energy of the zwitterion.
Hydrocarbons (Hexane, Toluene)Insoluble Completely incompatible with the polar/ionic nature of the compound.
B. N-Protected Form (e.g., N-Boc) Profile

CAS: 1158759-45-5

Masking the amine eliminates the zwitterion, reverting the molecule to a standard organic acid behavior.

Solvent ClassSolubility RatingProcess Application
Chlorinated (DCM)High Standard solvent for synthesis and silica gel purification.
Esters (EtOAc)High Preferred solvent for extraction from acidified aqueous layers.
Ethers (THF, MTBE)High Suitable for reactions; MTBE is useful for precipitation/crystallization.
Water Low / Insoluble Precipitates out of water, especially at acidic pH.

Visualization: pH-Dependent Isolation Strategy

The following diagram illustrates the "Solubility Switch" mechanism used to isolate the free acid from a reaction mixture.

SolubilitySwitch Start Crude Reaction Mixture (N-Boc Protected) Acid Acid Start->Acid Hydrolysis Deprotection CationicForm Cationic Form (pH < 1) [Soluble in Water] Hydrolysis->CationicForm Forms HCl Salt OrganicWash Organic Wash (EtOAc/DCM) Removes non-polar byproducts CationicForm->OrganicWash Biphasic Separation Neutralization Step 2: Neutralization to pI (pH ~6) (NaOH or Ion Exchange Resin) OrganicWash->Neutralization Aqueous Phase Retained Precipitation Precipitation / Crystallization (Zwitterion Formation) Neutralization->Precipitation Isoelectric Point Reached FinalProduct Pure 3-Cyano-3-azetidinecarboxylic Acid (Solid) Precipitation->FinalProduct Filtration & Drying

Caption: Workflow for isolating the free acid utilizing pH-dependent solubility switching.

Experimental Protocols

As specific quantitative data for this specialized intermediate is often proprietary, the following protocols allow you to generate a self-validating solubility curve in your own lab.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Objective: Determine exact solubility (mg/mL) in specific solvents.

  • Preparation: Place 50 mg of 3-Cyano-3-azetidinecarboxylic acid into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (Water, MeOH, DMSO, or DCM).

  • Equilibration:

    • Seal tightly and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Sampling:

    • Centrifuge the vial at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification (HPLC):

    • Dilute the filtrate 100x with Mobile Phase A.

    • Inject onto a C18 column (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 0-30% B (highly polar compound elutes early).

    • Detection: UV at 210 nm (Carboxyl/Cyano absorbance).

    • Compare peak area against a standard curve of known concentration.

Protocol B: Visual Solubility Screen (Qualitative)

Objective: Rapid solvent selection for recrystallization.

  • Place 10 mg of compound in a test tube.

  • Add solvent in 50 µL increments.

  • Vortex and observe.

    • Soluble: Dissolves in < 200 µL (> 50 mg/mL).

    • Moderately Soluble: Dissolves in 200–1000 µL (10–50 mg/mL).

    • Insoluble: Solid remains after 1 mL (< 10 mg/mL).

  • Thermal Stress: If insoluble at RT, heat to boiling point. If it dissolves, cool slowly to 4°C to test for crystallization potential.

Process Application: Purification Strategy

Based on the solubility profile, the following purification strategies are recommended:

  • Recrystallization:

    • Solvent System:Water/Ethanol or Water/Acetone .

    • Method: Dissolve in minimum hot water. Add Ethanol dropwise until turbidity appears. Cool to 4°C. The zwitterion's low solubility in organics forces precipitation.

  • Trituration:

    • If the product is sticky or contains non-polar impurities, suspend the solid in Dichloromethane (DCM) or Diethyl Ether .

    • Sonicate for 10 minutes. The product will remain solid (undissolved), while impurities dissolve. Filter to recover the purified solid.

  • Ion Exchange (For Desalting):

    • If the compound is isolated as an HCl salt (highly water soluble), pass it through a weak cation exchange resin (e.g., Dowex 50) or use a neutralization dialysis method to strip the counter-ion and precipitate the free zwitterion.

References

  • PubChem. (2025). Azetidine-3-carboxylic acid (Compound Summary).[1][2] National Library of Medicine. Retrieved from [Link]

  • Wang, X.-R., & Zhang, Y. (2025).[3] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.[3][4][5] Retrieved from [Link]

  • ChemSrc. (2025). 3-Cyano-3-azetidinecarboxylic acid CAS 1206229-07-3.[6] Retrieved from [Link]

Sources

Technical Comparison: Azetidine-3-carboxylic Acid vs. 3-Cyano-3-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structural, electronic, and synthetic divergences between Azetidine-3-carboxylic acid and its gem-disubstituted analogue, 3-Cyano-3-azetidinecarboxylic acid .

Executive Summary

In medicinal chemistry, the azetidine ring serves as a critical bioisostere for proline, offering reduced lipophilicity and unique conformational vectors. While Azetidine-3-carboxylic acid (Aze-3-COOH) is a standard building block for constraining peptide backbones, 3-Cyano-3-azetidinecarboxylic acid (3-CN-Aze-3-COOH) represents a "high-value" quaternary scaffold. The introduction of the nitrile group at the C3 position creates a gem-disubstituted center, drastically altering the molecule's electronic profile (acidity/basicity), metabolic stability, and conformational puckering.

This guide details the mechanistic implications of selecting between these two scaffolds during lead optimization.

Part 1: Structural & Electronic Profiling

The core difference lies in the substitution pattern at the C3 carbon. This change dictates the electronic environment of the ring nitrogen and the carboxylic acid, as well as the steric volume occupied by the molecule.

Electronic Divergence (pKa Shift)

The nitrile group (-CN) is a potent electron-withdrawing group (EWG) operating via a strong inductive effect (-I). This significantly acidifies the carboxylic acid and reduces the basicity of the azetidine nitrogen compared to the mono-substituted parent.

FeatureAzetidine-3-carboxylic Acid 3-Cyano-3-azetidinecarboxylic Acid Mechanistic Driver
C3 Hybridization Tertiary (

, 1 H, 1 COOH)
Quaternary (

, 1 CN, 1 COOH)
Steric bulk / Metabolic blocking
COOH pKa ~3.2 – 3.5~1.0 – 1.5 (Estimated)-I effect of Nitrile stabilizes carboxylate anion.[1]
Amine pKa ~9.5 – 10.0~6.5 – 7.5 (Estimated)Transannular inductive withdrawal reduces N lone pair availability.
LogP -3.2 (Highly Hydrophilic)~ -2.5 (Less Hydrophilic)Nitrile adds lipophilicity but reduces zwitterionic character strength.
Dipole Moment High (Zwitterionic predominant)ModerateVectorial cancellation between CN and COOH dipoles.
Conformational Puckering

The azetidine ring is not planar; it exists in a "puckered" conformation to relieve torsional strain.

  • Aze-3-COOH: Exhibits a shallow pucker (butterfly angle ~15-20°). The molecule retains some flexibility, allowing it to adapt to binding pockets.

  • 3-CN-Aze-3-COOH: The Gem-Disubstitution Effect (Thorpe-Ingold) forces the ring into a more rigid conformation to minimize steric clash between the nitrile and carboxyl groups. This "locks" the vectors of the substituents, making it a rigid geometric spacer.

Metabolic Stability
  • Aze-3-COOH: The C3 proton is susceptible to metabolic abstraction (though less than linear chains).

  • 3-CN-Aze-3-COOH: The C3 position is fully substituted (quaternary). This blocks oxidative metabolism at the alpha-carbon relative to the carboxyl, a common clearance pathway.

Part 2: Visualizing the Electronic & Structural Shift

The following diagram illustrates the structural relationship and the electronic impact of the cyano group.

AzetidineComparison cluster_electronics Electronic Impact of Nitrile Aze Azetidine-3-COOH (Mono-substituted) CyanoAze 3-Cyano-3-azetidine-COOH (Gem-disubstituted) Aze->CyanoAze Substitution of H with CN (Strong EWG) PropAze • Flexible Pucker • High pKa (Amine ~9.5) • Susceptible to C3-H metabolism Aze->PropAze PropCyano • Rigid (Thorpe-Ingold) • Low pKa (Amine ~7.0) • Metabolically Blocked (C3) CyanoAze->PropCyano Effect1 Inductive Withdrawal (-I) CyanoAze->Effect1 Result1 COOH Acidification (pKa ↓ ~2 units) Effect1->Result1 Result2 Amine Deactivation (pKa ↓ ~2-3 units) Effect1->Result2

Figure 1: Structural and electronic consequences of C3-cyanation on the azetidine scaffold.

Part 3: Synthetic Methodologies

Synthesizing the gem-disubstituted 3-CN-Aze-3-COOH is significantly more challenging than the mono-substituted parent due to steric crowding at the quaternary center.

Synthesis of Azetidine-3-carboxylic Acid (Standard)

The industrial route typically involves the hydrolysis of 3-cyanoazetidine or cyclization of halo-esters.

  • Starting Material: Epichlorohydrin + Benzylamine.

  • Cyclization: Formation of N-benzyl-3-hydroxyazetidine.

  • Functionalization: Mesylation of the alcohol, followed by displacement with Cyanide (NaCN) to form N-benzyl-3-cyanoazetidine .

  • Hydrolysis: Acidic hydrolysis of the nitrile converts it to the carboxylic acid (-COOH).

  • Deprotection: Hydrogenolysis (Pd/C, H2) removes the benzyl group.

Synthesis of 3-Cyano-3-azetidinecarboxylic Acid (Advanced)

Direct alkylation of Aze-3-COOH is difficult. The modern, robust approach utilizes Strain-Release Chemistry involving 1-azabicyclo[1.1.0]butane (ABB) or Azetidin-3-one precursors.

Protocol: Strecker-Type Synthesis via Azetidin-3-one

This route constructs the quaternary center directly from the ketone.

Reagents:

  • N-Boc-azetidin-3-one (commercially available).

  • Trimethylsilyl cyanide (TMSCN).

  • Ammonia or amine source (if amino acid desired) or hydrolysis conditions.

Workflow:

  • Cyanosilylation: React N-Boc-azetidin-3-one with TMSCN and a Lewis Acid catalyst (e.g., ZnI2) to form the O-TMS cyanohydrin .

    • Note: This places a CN and an O-TMS group at C3.

  • Conversion to Carboxy: To get the Cyano-Carboxy motif, one must usually start with a Cyanoacetate precursor and cyclize, as displacing a tertiary alcohol with cyanide is sterically disfavored.

Preferred Route: Cyclization of Gem-Disubstituted Precursors

For the specific 3-CN-3-COOH target, the most reliable route is the cyclization of a 2-cyano-2-(halomethyl)acrylate derivative or similar malonate synthons.

Step-by-Step Protocol:

  • Precursor Preparation: Start with Ethyl cyanoacetate .

  • Bis-Alkylation: React with paraformaldehyde and a sulfonamide (or benzylamine) under Mannich-like conditions, or bis-alkylate with epichlorohydrin equivalents to form the acyclic precursor.

  • Ring Closure: Treat with base (NaH or KOtBu) to induce intramolecular nucleophilic substitution, closing the 4-membered ring.

  • Selective Hydrolysis: The challenge is hydrolyzing the ester to the acid without hydrolyzing the nitrile.

    • Reagent: LiOH (1 eq) in THF/Water at 0°C.

    • Control: Monitor by LCMS to avoid bis-hydrolysis (which would yield the 3,3-dicarboxylic acid).

Part 4: Medicinal Chemistry Decision Matrix

When to use which scaffold?

Design GoalSelect Aze-3-COOH Select 3-CN-Aze-3-COOH
Solubility High (Zwitterionic)Moderate (Lower pKa reduces zwitterion stability at pH 7.4)
Permeability Low (Polar)Improved (Lipophilic nitrile masks polarity)
Metabolic Stability Moderate (C3-H vulnerable)Excellent (Quaternary center blocks metabolism)
Target Binding Flexible fit; H-bond donor/acceptorRigid spacer; Nitrile can act as H-bond acceptor
Synthetic Ease High (Commercial)Low (Requires custom synthesis)
The "Nitrile Handle"

In the 3-cyano derivative, the nitrile is not just a blocking group. It can be derivatized post-synthesis into:

  • Tetrazoles: Bioisostere for carboxylic acid (creating a bis-acidic center).

  • Primary Amines: Via reduction (creating a gem-diamine).

  • Amides: Via partial hydrolysis.

References

  • Synthesis of Azetidine-3-carboxylic Acid Derivatives

    • Source: Patent EP0169602A1.
    • URL:

  • Modular Synthesis of 3,3-Disubstituted Azetidines

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[2][3]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applic
    • Source: Future Medicinal Chemistry (PubMed).
    • URL:

  • pKa and Electronic Properties

    • Title: The pKa Table Is Your Friend (General pKa trends for nitriles/acids).
    • Source: Master Organic Chemistry.
    • URL:

Sources

Navigating the Procurement of High-Purity 3-Cyano-3-azetidinecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in pioneering therapeutic discovery, the accessibility of novel chemical building blocks is paramount. One such molecule of emerging interest is 3-Cyano-3-azetidinecarboxylic acid. Its rigid, four-membered ring structure, combined with the dual functionality of a nitrile and a carboxylic acid at the 3-position, presents a unique scaffold for introducing conformational constraint and novel pharmacophoric elements in drug candidates. However, a thorough investigation of the current chemical supply landscape reveals that high-purity 3-Cyano-3-azetidinecarboxylic acid is not a readily available, off-the-shelf compound. This guide provides an in-depth overview of the procurement process for this specialized molecule, focusing on custom synthesis as the primary acquisition route, and outlines potential synthetic strategies to inform discussions with a contract research organization (CRO).

The Commercial Landscape: A Shift from Catalog to Custom Synthesis

Initial inquiries into the catalogs of major chemical suppliers will likely prove fruitless for 3-Cyano-3-azetidinecarboxylic acid. While the parent compound, Azetidine-3-carboxylic acid (CAS 36476-78-5), is commercially available from a variety of vendors, the 3-cyano substituted analogue has not yet transitioned into a standard stock item. This necessitates a strategic pivot towards custom synthesis, a service offered by specialized chemical manufacturing companies.

Engaging a custom synthesis provider is a collaborative process. Researchers provide the desired chemical structure, purity specifications, and required quantity, while the provider leverages its synthetic chemistry expertise to design and execute a viable manufacturing route. The choice of a partner is critical and should be based on their track record, technical capabilities, and communication transparency.

Directory of Potential Custom Synthesis Partners

Several contract research organizations (CROs) and custom synthesis specialists possess the expertise in small molecule synthesis required to produce 3-Cyano-3-azetidinecarboxylic acid. The following table provides a non-exhaustive list of potential partners with a strong background in fine chemical and pharmaceutical intermediate synthesis.

CompanySpecializationKey Capabilities
BoldChem Pharmaceutical intermediates, electronic chemicals, and high-value fine chemicals.[1]Route design, process optimization, and scale-up from milligrams to tons.[1]
Taros Chemicals Discovery chemistry, fine and specialty chemicals.[2]Lab-scale to multi-kg batch production, handling of hazardous reagents.[2]
Dalton Pharma Services Low-volume, high-value small molecules for pharmaceutical and biotech applications.[3]cGMP and R&D synthesis, expertise in complex and controlled substances.[3]
Apollo Scientific Novel building blocks for life science industries.[4]Synthetic route development, multi-step organic synthesis from mg to multi-kg scale.[4]
Bedfordshire Biotech Small molecules for biotechnology and pharmaceutical applications.[5]R&D and cGMP synthesis, experience with a wide range of chemical classes.[5]
ChiroBlock Contract research on chemical syntheses and research chemicals.[6]Specializes in new molecule development for life science industries.[6]
Noctiluca Organic and custom synthesis for pharmaceutical and biotech industries.[7]State-of-the-art chemistry laboratories for a wide range of research needs.[7]
SigutLabs Complex organic, bioorganic, and medicinal chemistry.[8]Development of novel synthetic routes for non-commercially available compounds.[8]

Proposed Synthetic Pathways: A Technical Discussion

Retrosynthetic Approach

A logical retrosynthetic disconnection of 3-Cyano-3-azetidinecarboxylic acid suggests a protected 3-cyano-3-azetidinecarboxylate ester as a key intermediate. This intermediate could potentially be synthesized from a suitably protected 3-azetidinone or a 3-cyanoazetidine precursor.

Retrosynthesis of 3-Cyano-3-azetidinecarboxylic acid 3-Cyano-3-azetidinecarboxylic acid 3-Cyano-3-azetidinecarboxylic acid Protected 3-Cyano-3-azetidinecarboxylic acid Protected 3-Cyano-3-azetidinecarboxylic acid 3-Cyano-3-azetidinecarboxylic acid->Protected 3-Cyano-3-azetidinecarboxylic acid Deprotection Protected 3-Cyanoazetidine Protected 3-Cyanoazetidine Protected 3-Cyano-3-azetidinecarboxylic acid->Protected 3-Cyanoazetidine Carboxylation Protected 3-Azetidinone Protected 3-Azetidinone Protected 3-Cyanoazetidine->Protected 3-Azetidinone Cyanation

Caption: Retrosynthetic analysis of 3-Cyano-3-azetidinecarboxylic acid.

Forward Synthesis Strategy 1: From a Protected 3-Cyanoazetidine

This approach leverages the known chemistry of introducing substituents at the 3-position of an azetidine ring.

Step-by-Step Methodology:

  • Protection: Begin with a commercially available N-protected 3-azetidinol, such as N-Boc-3-hydroxyazetidine.

  • Oxidation: Oxidize the hydroxyl group to a ketone to form N-Boc-3-azetidinone.

  • Cyanation: Introduce the cyano group at the 3-position. This can be achieved through various methods, such as a Strecker-type reaction or by conversion of the ketone to a tosylhydrazone followed by reaction with a cyanide source.

  • Carboxylation: The resulting N-Boc-3-cyanoazetidine can then be deprotonated at the 3-position with a strong base (e.g., LDA or LiHMDS) and quenched with a carboxylating agent like carbon dioxide or a chloroformate.

  • Deprotection: Finally, removal of the N-protecting group (e.g., acid-mediated cleavage of the Boc group) would yield the target compound, 3-Cyano-3-azetidinecarboxylic acid.

A recent publication by Ji et al. (2018) describes the diversification of tert-butyl 3-cyanoazetidine-1-carboxylate by deprotonation with LiHMDS followed by reaction with various electrophiles, supporting the feasibility of the carboxylation step.[9]

Synthetic Pathway 1 N-Protected 3-Azetidinol N-Protected 3-Azetidinol N-Protected 3-Azetidinone N-Protected 3-Azetidinone N-Protected 3-Azetidinol->N-Protected 3-Azetidinone Oxidation N-Protected 3-Cyanoazetidine N-Protected 3-Cyanoazetidine N-Protected 3-Azetidinone->N-Protected 3-Cyanoazetidine Cyanation N-Protected 3-Cyano-3-azetidinecarboxylic acid N-Protected 3-Cyano-3-azetidinecarboxylic acid N-Protected 3-Cyanoazetidine->N-Protected 3-Cyano-3-azetidinecarboxylic acid Carboxylation 3-Cyano-3-azetidinecarboxylic acid 3-Cyano-3-azetidinecarboxylic acid N-Protected 3-Cyano-3-azetidinecarboxylic acid->3-Cyano-3-azetidinecarboxylic acid Deprotection

Caption: Proposed synthesis of 3-Cyano-3-azetidinecarboxylic acid from a protected 3-azetidinol.

Forward Synthesis Strategy 2: Hydrolysis of a Dinitrile Precursor

An alternative route could involve the selective hydrolysis of a 3,3-dicyanoazetidine intermediate.

Step-by-Step Methodology:

  • Formation of 3,3-Dicyanoazetidine: Starting from a protected 3-azetidinone, a Knoevenagel condensation with malononitrile could yield a protected 3-(dicyanomethylene)azetidine. Subsequent reduction of the exocyclic double bond would provide the protected 3,3-dicyanoazetidine.

  • Selective Hydrolysis: The key and most challenging step would be the selective hydrolysis of one of the two nitrile groups to a carboxylic acid. This would likely require careful control of reaction conditions (e.g., using a stoichiometric amount of a hydrolyzing agent under mild conditions) to avoid hydrolysis of both nitrile groups or decomposition of the azetidine ring.

  • Deprotection: Removal of the N-protecting group would afford the final product.

This approach is more speculative and would require significant process development to achieve the desired selectivity.

Quality Control and Analytical Characterization

For a custom-synthesized compound intended for research and drug development, rigorous analytical characterization is non-negotiable. The following techniques should be employed to confirm the identity, purity, and quality of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (nitrile, carboxylic acid).

  • Elemental Analysis: To confirm the elemental composition of the molecule.

A comprehensive Certificate of Analysis (CoA) detailing the results of these tests should be requested from the custom synthesis provider.

Conclusion

While high-purity 3-Cyano-3-azetidinecarboxylic acid is not a commercially available catalog item, its synthesis is well within the capabilities of experienced custom synthesis providers. By understanding the likely synthetic routes and the critical importance of rigorous analytical characterization, researchers can effectively partner with a CRO to obtain this valuable and unique chemical building block. This guide serves as a foundational document to initiate and inform the technical discussions necessary for the successful procurement of 3-Cyano-3-azetidinecarboxylic acid, ultimately empowering the advancement of innovative drug discovery programs.

References

  • BoldChem. Custom Synthesis Service for High-end Fine Chemicals. [Link]

  • Taros Chemicals. Custom Synthesis Service for your key compounds. [Link]

  • Dalton Pharma Services. Custom Chemical Synthesis | Fine Chemical Services. [Link]

  • Bedfordshire Biotech. Custom Synthesis and Fine Chemical. [Link]

  • BioPharmGuy. 122 Contract Research Companies: Chemical Synthesis. [Link]

  • chemeurope.com. 14 Contract Research Companies From around the world. [Link]

  • ChiroBlock. What is Custom Synthesis? What is a CRO and what's a FTE contract?. [Link]

  • Noctiluca. CRO chemistry laboratory. [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • SigutLabs. Contract research. [Link]

Sources

Methodological & Application

Protocols for N-protection of 3-Cyano-3-azetidinecarboxylic acid (Boc/Fmoc)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

3-Cyano-3-azetidinecarboxylic acid represents a specialized class of conformationally restricted amino acids. Unlike the parent azetidine-3-carboxylic acid, the presence of the nitrile group at the C3 quaternary center introduces significant steric bulk and alters the electronic environment of the ring.

This scaffold is highly valued in drug discovery for its ability to lock peptide backbones into specific geometries and improve metabolic stability. However, the 3,3-disubstitution pattern presents unique synthetic challenges:

  • Steric Hindrance: The bulky cyano and carboxyl groups at C3 shield the secondary amine, potentially reducing reaction rates compared to unsubstituted azetidines.

  • Solubility: As a zwitterionic amino acid, the starting material is highly polar and water-soluble, necessitating biphasic or aqueous-organic solvent systems for protection.

  • Functional Group Sensitivity: While the carboxylic acid is robust, the nitrile group can be susceptible to hydrolysis under vigorous basic or acidic conditions, requiring controlled pH protocols.

This guide details two optimized protocols for N-tert-butoxycarbonyl (Boc) and N-9-fluorenylmethyloxycarbonyl (Fmoc) protection, designed to maximize yield and purity while preserving the integrity of the cyano group.

Protocol A: N-Boc Protection

Objective: Synthesis of N-(tert-butoxycarbonyl)-3-cyano-3-azetidinecarboxylic acid.

Strategic Rationale

The Schotten-Baumann conditions are adapted here. We utilize a dioxane/water system to solubilize the zwitterionic starting material while dissolving the lipophilic Boc anhydride (Boc₂O). Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) is used to maintain the amine in its nucleophilic deprotonated state.

  • Critical Control Point: The pH must be maintained between 9–10. Higher pH (>11) accelerates the hydrolysis of Boc₂O; lower pH (<8) protonates the amine, halting the reaction.

Reagents & Materials
ComponentRoleEquivalents (eq.)Notes
3-Cyano-3-azetidinecarboxylic acid Substrate1.0Zwitterionic solid
Di-tert-butyl dicarbonate (Boc₂O) Reagent1.2 – 1.5Slight excess due to hydrolysis
NaOH (1M aq) or Na₂CO₃ Base2.0 – 2.5Neutralizes zwitterion + maintains pH
1,4-Dioxane Solvent-Co-solvent (1:1 v/v with water)
KHSO₄ (1M aq) Acidifier-Preferred over HCl to avoid nitrile hydrolysis
Experimental Procedure
  • Dissolution: In a round-bottom flask, suspend 3-cyano-3-azetidinecarboxylic acid (10 mmol) in water (15 mL). Add 1,4-dioxane (15 mL).

  • Basification: Cool the mixture to 0°C (ice bath). Add 1M NaOH (20 mL, 2.0 eq.) dropwise. Ensure the solution becomes homogeneous and check that pH is ~10.

  • Reagent Addition: Dissolve Boc₂O (1.2 eq.) in a minimal amount of dioxane (5 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 12–18 hours.

    • Note: The steric bulk at C3 may require longer reaction times than standard amino acids. Monitor by TLC (n-Butanol/AcOH/H₂O 4:1:1) or LCMS.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove dioxane (do not heat above 40°C).

    • Wash the remaining aqueous phase with diethyl ether (2 x 20 mL) to remove unreacted Boc₂O and byproducts (tert-butanol).

    • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1M KHSO₄. The product typically precipitates or oils out.

    • Extraction: Extract immediately with Ethyl Acetate (3 x 30 mL).

    • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Diagram (Boc Protection)

BocProtection Start Start: 3-Cyano-3-azetidinecarboxylic acid Dissolve Dissolve in Dioxane/H2O (1:1) Cool to 0°C Start->Dissolve Basify Add 1M NaOH (2.0 eq) Adjust pH to ~10 Dissolve->Basify AddBoc Add Boc2O (1.2 eq) in Dioxane Dropwise addition Basify->AddBoc React Stir at RT (12-18h) Monitor via TLC/LCMS AddBoc->React Evap Evaporate Dioxane Wash aq. layer with Et2O React->Evap Acidify Acidify aq. layer to pH 2-3 Using 1M KHSO4 Evap->Acidify Extract Extract with EtOAc Dry (Na2SO4) & Concentrate Acidify->Extract Product End: N-Boc-3-cyano-3-azetidinecarboxylic acid Extract->Product

Caption: Workflow for N-Boc protection highlighting pH control and purification steps.

Protocol B: N-Fmoc Protection

Objective: Synthesis of N-(9-fluorenylmethoxycarbonyl)-3-cyano-3-azetidinecarboxylic acid.

Strategic Rationale

Fmoc protection is base-labile, so the introduction must be performed under mild basic conditions that do not prematurely cleave the Fmoc group being added.

  • Reagent Choice: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is strictly preferred over Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of "Fmoc-dipeptides" and other side reactions, especially with sterically hindered amino acids where the competing hydrolysis of the chloride generates HCl.

  • Solvent System: Acetone/Water or THF/Water is used. Sodium Bicarbonate (NaHCO₃) provides a gentle buffer (pH ~8) sufficient to deprotonate the amine without hydrolyzing the Fmoc ester.

Reagents & Materials
ComponentRoleEquivalents (eq.)Notes
3-Cyano-3-azetidinecarboxylic acid Substrate1.0-
Fmoc-OSu Reagent1.1 – 1.2Cleaner profile than Fmoc-Cl
NaHCO₃ Base2.0 – 2.5Mild base (pH ~8)
Acetone Solvent-Co-solvent (1:1 v/v with water)
HCl (1M aq) Acidifier-For final workup
Experimental Procedure
  • Preparation: Dissolve 3-cyano-3-azetidinecarboxylic acid (10 mmol) and NaHCO₃ (20 mmol, 2.0 eq.) in water (20 mL). Ensure complete dissolution (evolution of CO₂ may occur).

  • Solvent Addition: Add Acetone (20 mL) to the aqueous solution.

  • Reagent Addition: Add Fmoc-OSu (11 mmol, 1.1 eq.) slowly as a solid or dissolved in a small amount of acetone. The mixture may become cloudy.

  • Reaction: Stir the suspension vigorously at room temperature for 18–24 hours.

    • Self-Validation: The disappearance of the starting amino acid can be monitored by TLC. The mixture usually becomes clearer as the reaction proceeds, though the product may eventually precipitate.

  • Workup:

    • Evaporate the acetone under reduced pressure (keep temperature <40°C).

    • Dilute the remaining aqueous residue with water (20 mL).

    • Byproduct Removal: Extract the aqueous layer with diethyl ether (2 x 30 mL) to remove N-hydroxysuccinimide (NHS) and unreacted Fmoc-OSu/Fmoc-OH.

    • Acidification: Cool to 0°C and acidify carefully with 1M HCl to pH 2.

    • Isolation: The N-Fmoc product is lipophilic and will precipitate.

      • Option A (Precipitate): Filter the white solid, wash with cold water, and dry in a vacuum desiccator.

      • Option B (Extraction): If the solid is oily or fine, extract with Ethyl Acetate (3 x 40 mL), dry over Na₂SO₄, and concentrate.

Workflow Diagram (Fmoc Protection)

FmocProtection Start Start: 3-Cyano-3-azetidinecarboxylic acid Dissolve Dissolve in Water with NaHCO3 (2.0 eq) Add Acetone (1:1) Start->Dissolve AddFmoc Add Fmoc-OSu (1.1 eq) Stir at RT (18-24h) Dissolve->AddFmoc Evap Evaporate Acetone Dilute with Water AddFmoc->Evap Wash Wash aq. layer with Et2O (Removes Byproducts) Evap->Wash Acidify Acidify to pH 2 (1M HCl) Precipitate Product Wash->Acidify Isolate Filter Solid OR Extract (EtOAc) Dry under vacuum Acidify->Isolate Product End: N-Fmoc-3-cyano-3-azetidinecarboxylic acid Isolate->Product

Caption: Workflow for N-Fmoc protection emphasizing mild base conditions and byproduct removal.[1]

Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (DMSO-d₆):

    • Boc: Look for a strong singlet (~9H) at δ 1.40 ppm (t-butyl group). The azetidine ring protons (CH₂) typically appear as multiplets around δ 4.0–4.5 ppm, often broadened due to rotamers.

    • Fmoc: Look for the characteristic fluorenyl aromatic protons (8H, m) at δ 7.3–7.9 ppm, the CH₂ doublet at ~4.4 ppm, and the CH triplet at ~4.2 ppm.

  • IR Spectroscopy:

    • Nitrile (CN): A distinct, sharp weak band at ~2240–2250 cm⁻¹.

    • Carbonyl (C=O): Strong bands for the carboxylic acid (~1720 cm⁻¹) and the carbamate (~1690 cm⁻¹).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to sterics.Increase reaction time to 24h; ensure vigorous stirring; use 1.5 eq of reagent.
Oiling Out Product aggregation during acidification.Do not filter the oil. Extract immediately with EtOAc or DCM.
Hydrolysis of Nitrile pH too high or temperature too high.Maintain T < 30°C. Ensure pH does not exceed 10 (Boc) or use NaHCO₃ (Fmoc).
Fmoc-Dipeptide Use of Fmoc-Cl or high local concentration.Switch to Fmoc-OSu (Protocol B). Add reagent slowly.[2][3]

References

  • Ji, Y., et al. (2018).[4] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[4] Link

  • Hammarström, L. G. J., et al. (2004). "A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine." Organic Syntheses, 81, 213. Link

  • Suresh Babu, V. V., et al. (2003). "Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent." Letters in Peptide Science, 10, 51–55. Link

  • Raheem, K. S., et al. (2011). "An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media." Green Chemistry, 13. Link

  • Carpino, L. A., & Han, G. Y. (1970).[5] "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[1][6][7] Journal of the American Chemical Society, 92(19), 5748–5749. Link

Sources

Application Notes and Protocols for Peptide Coupling of Sterically Hindered Azetidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Azetidine Carboxylic Acids in Peptide Synthesis

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. Among these, azetidine-2-carboxylic acid, a four-membered cyclic amino acid, presents a unique structural motif that can induce specific conformational constraints in peptides.[1] However, the very structural rigidity that makes azetidine carboxylic acids desirable also introduces significant synthetic challenges. The strained four-membered ring imparts considerable steric hindrance around the α-carbon and the carboxyl group, impeding the formation of the peptide bond through standard coupling protocols.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of peptide coupling with sterically hindered azetidine carboxylic acids. We will delve into the underlying principles of why these couplings are challenging, recommend robust coupling reagents and optimized conditions, and provide detailed, field-proven protocols to ensure successful synthesis.

Core Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in coupling sterically hindered amino acids, including azetidine carboxylic acids, is the physical obstruction of the reactive centers.[3] The bulky nature of the azetidine ring, coupled with protecting groups on the nitrogen, can significantly slow down the rate of peptide bond formation, often leading to incomplete reactions and the formation of deletion sequences.[3] Standard coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are frequently inefficient for these demanding couplings.[4]

To overcome this, more potent activating reagents are necessary to generate highly reactive intermediates that can overcome the steric barrier. The choice of coupling reagent, base, solvent, and reaction time are all critical parameters that must be carefully optimized.

Strategic Selection of Coupling Reagents

The key to successfully coupling sterically hindered azetidine carboxylic acids lies in the selection of a highly efficient coupling reagent. The following diagram outlines a decision-making workflow for choosing the appropriate reagent based on the severity of the steric hindrance.

Coupling_Strategy Start Start: Sterically Hindered Azetidine Carboxylic Acid Carbodiimide Standard Carbodiimides (DCC, DIC) + Additives (HOBt, Oxyma) Start->Carbodiimide Initial Attempt (Mild Hindrance) Failure Low Yield/ Incomplete Reaction Carbodiimide->Failure Often Inefficient Uronium Uronium/Aminium Salts (HATU, HCTU, COMU) AcidFluoride Acyl Fluoride Formation (TFFH, PyFluor) Uronium->AcidFluoride For Extremely Hindered Cases Success Successful Coupling Uronium->Success Phosphonium Phosphonium Salts (PyBOP, PyAOP) Phosphonium->AcidFluoride For Extremely Hindered Cases Phosphonium->Success AcidFluoride->Success Failure->Uronium Increase Reactivity Failure->Phosphonium Alternative High Reactivity

Caption: Decision workflow for selecting a peptide coupling reagent for sterically hindered azetidine carboxylic acids.

Recommended Coupling Reagents and Conditions

For the majority of sterically hindered azetidine carboxylic acid couplings, uronium/aminium or phosphonium salt-based reagents are highly recommended. These reagents form highly reactive esters that can overcome the steric barrier.

Coupling ReagentClassRecommended BaseSolventTypical Reaction TimeKey Advantages
HATU Uronium/AminiumDIPEA, CollidineDMF, NMP1-4 hoursHigh reactivity, less epimerization.[4]
HCTU Uronium/AminiumDIPEADMF, NMP1-2 hoursMore reactive than HBTU.
COMU UroniumDIPEA (1 equiv.)DMF, NMP30 min - 2 hoursHigh efficiency, safer profile, water-soluble byproducts.[5]
PyBOP PhosphoniumDIPEA, NMMDMF, CH2Cl21-4 hoursEffective for difficult couplings, non-toxic byproducts compared to BOP.[6]
Mixed Anhydride AnhydrideN-MethylmorpholineChloroform, THF18-24 hoursA classical, cost-effective method.[2]

Note: DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine; DMF = N,N-Dimethylformamide; NMP = N-Methyl-2-pyrrolidone.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for coupling sterically hindered azetidine carboxylic acids using both a modern, high-reactivity reagent (COMU) and a classical mixed anhydride method.

Protocol 1: High-Efficiency Coupling using COMU in Solid-Phase Peptide Synthesis (SPPS)

This protocol is recommended for achieving high coupling efficiency with sterically demanding azetidine carboxylic acids on a solid support.

SPPS_Workflow Resin_Prep 1. Resin Swelling and Deprotection (Swell resin in DMF, remove Fmoc group) Preactivation 2. Pre-activation of Azetidine Acid (Dissolve Fmoc-Aze-OH, COMU, and DIPEA in DMF) Resin_Prep->Preactivation Coupling 3. Coupling Reaction (Add pre-activated solution to resin, agitate) Preactivation->Coupling Monitoring 4. Monitoring (Kaiser test for free amines) Coupling->Monitoring Washing 5. Washing (Wash resin with DMF) Monitoring->Washing Repeat Double Coupling (Optional) (Repeat steps 2-4 if necessary) Washing->Repeat Repeat->Preactivation Yes Next_Cycle Proceed to next coupling cycle Repeat->Next_Cycle No

Caption: Experimental workflow for COMU-mediated solid-phase peptide synthesis of azetidine-containing peptides.

Materials:

  • Fmoc-protected azetidine-2-carboxylic acid

  • Peptide-resin with a deprotected N-terminal amine

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-grade N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected azetidine-2-carboxylic acid (3 equivalents relative to resin loading) in DMF. Add COMU (3 equivalents) and DIPEA (6 equivalents). Allow the pre-activation to proceed for 1-5 minutes.[5]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1 to 2 hours. For particularly hindered couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL).

  • Double Coupling (Optional): If the Kaiser test is positive, indicating an incomplete reaction, a second coupling is recommended. Repeat steps 2-4 with a fresh solution of the activated amino acid.

Protocol 2: Solution-Phase Coupling via Mixed Anhydride Method

This protocol is adapted from the synthesis of tetrapeptides containing azetidine-2-carboxylic acid and is suitable for solution-phase synthesis.[2]

Materials:

  • N-protected peptide with a free C-terminus (e.g., Boc-(L-Pro)3-OH)

  • Azetidine-2-carboxylic acid ester hydrochloride (e.g., L-Aze-Opcp HCl)

  • N-methylmorpholine (NMM)

  • Isobutylchloroformate

  • Chloroform

Procedure:

  • Initial Setup: Dissolve the N-protected peptide (1 equivalent) in chloroform and cool the solution to -20°C with stirring.

  • Mixed Anhydride Formation: Add N-methylmorpholine (1 equivalent) followed by isobutylchloroformate (1 equivalent). Stir the reaction mixture at -20°C for 30 minutes to form the mixed anhydride.

  • Coupling: To the reaction mixture, add the azetidine-2-carboxylic acid ester hydrochloride (1 equivalent).

  • Base Addition: Add an additional equivalent of N-methylmorpholine in chloroform dropwise to the reaction mixture.

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 18 hours.[2]

  • Workup: Wash the chloroform solution with water and a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analysis and Characterization

To ensure the successful incorporation of the sterically hindered azetidine carboxylic acid and the purity of the final peptide, a combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired peptide and identify any potential byproducts, such as deletion sequences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the final peptide, confirming the presence of the azetidine ring and the correct peptide bond connectivity.

Conclusion

The successful incorporation of sterically hindered azetidine carboxylic acids into peptides is a challenging yet achievable goal with the appropriate selection of coupling reagents and reaction conditions. While classical methods like the mixed anhydride approach have proven effective, modern uronium and phosphonium-based coupling reagents such as COMU and HATU offer higher efficiency and are generally the preferred choice for these difficult couplings. By understanding the principles of steric hindrance and employing the robust protocols outlined in this application note, researchers can confidently synthesize novel azetidine-containing peptides for a wide range of applications in drug discovery and development.

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Westhof, T., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 13(1), 738. [Link]

  • Danishefsky, S. J., et al. (2008). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 130(44), 14494–14505. [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Cobb, S. L., et al. (2018). Resolution of D,L-azetidine-2-carboxylic acid. ResearchGate. [Link]

  • Barrow, A. S., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 60(2), 843-849. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science, 16(1), 6–9. [Link]

  • Varchi, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemistryBioChem, 22(13), 2217-2228. [Link]

  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? [Link]

  • Reddit. (2023). HATU coupling - what's the best order? r/Chempros. [Link]

  • Varchi, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(38), 9735-9746. [Link]

  • Google Patents. (1999).
  • Wade, J. D., & Tickler, A. K. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. International Journal of Peptide Research and Therapeutics, 13(1-2), 23-33. [Link]

Sources

Application Note: Strategic Functionalization of 3-Cyanoazetidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring has emerged as a critical bioisostere in modern medicinal chemistry, offering a rigidified alternative to pyrrolidines and piperidines that often results in improved metabolic stability and favorable pharmacokinetic profiles. Specifically, 3-cyanoazetidine (1-Boc-3-azetidinecarbonitrile) serves as a versatile "linchpin" scaffold. The nitrile group at the C3 position provides a unique dipole for receptor binding and acts as a reactive handle for divergent synthesis—enabling access to carboxylic acids, amines, and heterocycles.

This guide details the preparation and alpha-functionalization of 3-cyanoazetidine derivatives. Unlike standard protocols, we focus on the gem-disubstitution strategy (C3-alkylation), a crucial technique for blocking metabolic "soft spots" and locking bioactive conformations in JAK inhibitors and monoamine reuptake inhibitors.

Strategic Rationale & Mechanism

The "Gem-Dimethyl" Effect in Azetidines

Functionalizing the C3 position of azetidine is non-trivial due to ring strain (~26 kcal/mol). However, introducing a substituent alpha to the nitrile (generating a quaternary center) is highly desirable for two reasons:

  • Metabolic Blocking: The C3 proton in monosubstituted azetidines is susceptible to oxidative metabolism. Replacing it with an alkyl group (e.g., methyl, allyl) extends half-life (

    
    ).
    
  • Conformational Locking: Gem-disubstitution restricts the "puckering" of the azetidine ring, potentially lowering the entropic penalty of binding to the target protein.

Synthetic Pathway Overview

The workflow proceeds in three phases:

  • Scaffold Generation: Synthesis of 1-Boc-3-cyanoazetidine from 1-Boc-3-azetidinone.

  • Core Transformation: Thermodynamic deprotonation and electrophilic trapping to create the quaternary center.

  • Divergence: Hydrolysis to amino acids or reduction to diamines.

SynthesisWorkflow Start 1-Boc-3-Azetidinone Inter1 1-Boc-3-Hydroxyazetidine Start->Inter1 NaBH4, MeOH Inter2 1-Boc-3-Mesyloxyazetidine Inter1->Inter2 MsCl, TEA Scaffold 1-Boc-3-Cyanoazetidine (The Linchpin) Inter2->Scaffold NaCN, DMSO (SN2 Displacement) Quat 3-Alkyl-3-Cyanoazetidine (Quaternary Center) Scaffold->Quat LiHMDS, R-X (-78°C) EndAcid Azetidine-3-Carboxylic Acid (Peptide Mimetics) Quat->EndAcid NaOH, H2O2 EndAmine 3-Aminomethyl Azetidine (Linkers/Probes) Quat->EndAmine Raney Ni, H2

Figure 1: Strategic workflow for accessing high-value quaternary azetidine intermediates.

Detailed Experimental Protocols

Phase 1: Preparation of the Scaffold (1-Boc-3-cyanoazetidine)

Note: While commercially available, in-house preparation is often required for scale-up.

Reagents:

  • 1-Boc-3-azetidinone (CAS: 398489-26-4)

  • Sodium Borohydride (

    
    )[1]
    
  • Methanesulfonyl chloride (MsCl)

  • Sodium Cyanide (NaCN) - DANGER: HIGHLY TOXIC

Step-by-Step:

  • Reduction: Dissolve 1-Boc-3-azetidinone (10.0 g, 58.4 mmol) in MeOH (100 mL) at 0°C. Add

    
     (1.1 equiv) portion-wise. Stir 1h. Quench with sat. 
    
    
    
    .[2] Extract with EtOAc to yield 1-Boc-3-hydroxyazetidine (Quant.).
  • Activation: Dissolve the alcohol in DCM (150 mL) with

    
     (1.5 equiv). Cool to 0°C. Add MsCl (1.2 equiv) dropwise. Stir 2h. Wash with brine, dry (
    
    
    
    ), and concentrate to yield the mesylate.
  • Displacement: Dissolve mesylate in DMSO (0.5 M). Add NaCN (1.5 equiv). Heat to 80°C for 6h behind a blast shield.

    • Critical Control Point: Monitor by TLC (30% EtOAc/Hex). The mesylate spot (

      
      ) should disappear, replaced by the nitrile (
      
      
      
      ).
  • Workup: Dilute with water (5x volume) to dissolve salts. Extract with

    
     (3x).[2][3] Note: DMSO removal requires extensive water washing.[4]
    
  • Purification: Flash chromatography (Hex/EtOAc 80:20).

    • Yield: ~75-80% overall.[5]

    • Data:

      
       (CDCl
      
      
      
      ):
      
      
      4.15 (t, 2H), 3.90 (dd, 2H), 3.45 (m, 1H), 1.45 (s, 9H).[4][6]
Phase 2: Alpha-Alkylation (Gem-Disubstitution)

This is the critical value-add step. The acidity of the C3 proton is low (


), requiring a strong, non-nucleophilic base and low temperatures to prevent ring opening.

Reagents:

  • 1-Boc-3-cyanoazetidine (from Phase 1)

  • LiHMDS (1.0 M in THF) - Preferred over LDA to minimize nucleophilic attack on the Boc group.

  • Electrophile (e.g., Methyl Iodide, Allyl Bromide)[4]

  • Dry THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 1-Boc-3-cyanoazetidine (1.0 equiv) and dissolve in dry THF (0.2 M).

  • Deprotonation: Cool solution to -78°C (Dry ice/Acetone).

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise via syringe pump over 15 minutes.

    • Observation: Solution may turn pale yellow. Stir at -78°C for 45 minutes to ensure complete anion formation.

  • Electrophile Addition: Add the alkyl halide (1.2 - 1.5 equiv) neat, dropwise.

    • Optimization: For volatile electrophiles like MeI, use 1.5 equiv.[2] For reactive halides like allyl bromide, 1.1 equiv suffices.

  • Reaction: Stir at -78°C for 1h, then allow to warm slowly to 0°C over 2h.

  • Quench: Add sat.

    
     (aq) at 0°C.
    
  • Isolation: Extract with EtOAc. Wash organic layer with 5% citric acid (to remove amine traces) and brine.

    • Result: 1-Boc-3-alkyl-3-cyanoazetidine .

Data Summary Table: Alkylation Efficiency

ElectrophileEquivBaseTempYield (%)Notes
Methyl Iodide1.5LiHMDS-78°C88%Volatile product; use careful concentration.
Allyl Bromide1.2LiHMDS-78°C92%Excellent intermediate for olefin metathesis.
Benzyl Bromide1.1KHMDS-78°C76%KHMDS often required for bulkier electrophiles.
Phase 3: Divergent Processing[4]
Option A: Hydrolysis to Carboxylic Acid (Peptide Mimetics)

The sterically hindered nitrile requires vigorous conditions or oxidative hydrolysis.

  • Protocol: Dissolve nitrile in MeOH. Add 30%

    
     (5 equiv) and 1N NaOH (5 equiv). Stir at 50°C for 4h.
    
  • Mechanism: Peroxide attacks the nitrile to form the peroxyimidic acid, which collapses to the amide and then hydrolyzes to the acid. This is milder than concentrated HCl reflux.

Option B: Reduction to Aminomethyl (Linkers)
  • Protocol: Hydrogenation using Raney Nickel in MeOH/NH

    
     (7N) at 50 psi 
    
    
    
    .
  • Note: The presence of ammonia suppresses secondary amine formation (dimerization).

Troubleshooting & Optimization Guide

Decision Tree: Optimization of Alkylation

When yields are low (<50%) or side products form, use this logic flow to adjust parameters.

OptimizationTree Problem Low Yield in C3-Alkylation? CheckSM Is Starting Material Recovered? Problem->CheckSM Yes CheckDecomp Is Decomposition Observed? Problem->CheckDecomp No (Complex Mixture) BaseIssue Incomplete Deprotonation. Switch LiHMDS -> KHMDS or Increase Time at -78°C CheckSM->BaseIssue Electrophile is reactive ElectrophileIssue Electrophile Dead/Wet. Distill Electrophile or Add HMPA additive CheckSM->ElectrophileIssue Base is fresh RingOpen Ring Opening (Nu Attack). Switch Base to LDA (Steric) or Lower Temp (-90°C) CheckDecomp->RingOpen Base is nucleophilic? ProtectingGroup Boc Labile? Switch to Cbz or Benzyl CheckDecomp->ProtectingGroup Acidic Quench?

Figure 2: Troubleshooting logic for azetidine alkylation failures.

Critical Safety Notes
  • Cyanide Handling: Phase 1 involves NaCN. Always keep bleach (sodium hypochlorite) nearby to neutralize spills. Perform all operations in a well-ventilated fume hood.

  • Exotherms: The addition of MsCl (Phase 1) and LiHMDS (Phase 2) are exothermic. Strict temperature control is vital to prevent thermal runaway or loss of regioselectivity.

References

  • Preparation of 1-Boc-3-cyanoazetidine and Alpha-Alkylation

    • Source: Semantic Scholar / PubMed[4]

    • Title: Rapid diversified synthesis of azetidine-3-carboxylic acids.
    • URL:[Link][2][3][6][7][8]

  • Azetidine Pharmacophores in Oncology (TZT-1027 Analogues)

    • Source: NIH / Marine Drugs[4]

    • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.[9]

    • URL:[Link]

  • Gold-Catalyzed Synthesis of Azetidin-3-ones (Precursors)

    • Source: NIH / PubMed[4]

    • Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
    • URL:[Link]

  • Chemical Properties of 1-Boc-3-cyanoazetidine

    • Source: PubChem[4][10]

    • Title: 1-Boc-3-cyanoazetidine Compound Summary.
    • URL:[Link][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Zwitterionic Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-ZW-SOL-001 Assigned Specialist: Senior Application Scientist, Physicochemical Profiling Unit

Executive Summary

You are likely encountering solubility issues with azetidine-3-carboxylic acid derivatives or similar 4-membered heterocycles. While azetidines are excellent bioisosteres for proline or carboxylic acids—offering metabolic stability and rigid vectors—they present a unique physicochemical paradox.[1]

Despite having a relatively low LogP (hydrophilicity), these molecules often exhibit extremely poor aqueous solubility.[1][2] This is not a "grease ball" problem; it is a "brick dust" problem. The high lattice energy, driven by the rigid azetidine ring and strong intermolecular zwitterionic salt bridges, prevents the solid from dissociating into the solvent.

This guide provides a root-cause diagnostic and three validated workflows to resolve these issues.

Module 1: The Diagnostic Protocol

User Question: "My compound is hydrophilic (LogD < 1), but it won't dissolve in water or DMSO. Why?"

Technical Insight: Azetidine zwitterions possess high melting points (


) due to the high packing efficiency of the flat, rigid ring and strong electrostatic attraction between the ammonium and carboxylate termini. According to the General Solubility Equation (GSE) , solubility is a function of both lipophilicity (

) and crystal lattice energy (

).


If your


 is high, the "melting" penalty dominates the solubility equation, regardless of how polar the molecule is.
Workflow: Classify Your Insoluble

Use this decision matrix to determine if you are fighting Lattice Energy (Brick Dust) or Solvation Energy (Grease Ball).

Solubility_Decision_Tree Start Compound Insoluble (Visual Precipitate) Measure Measure Melting Point (Tm) & Calc LogP Start->Measure Decision Is Tm > 200°C? Measure->Decision BrickDust DIAGNOSIS: BRICK DUST (High Lattice Energy) Decision->BrickDust Yes (Typical Azetidine) GreaseBall DIAGNOSIS: GREASE BALL (High Lipophilicity) Decision->GreaseBall No (Tm < 150°C, LogP > 3) Action1 Strategy: Disrupt Lattice (pH adjustment, Salts, ASD) BrickDust->Action1 Action2 Strategy: Improve Solvation (Surfactants, Lipids, Cosolvents) GreaseBall->Action2

Figure 1: Diagnostic decision tree. Azetidine zwitterions typically follow the "Brick Dust" pathway, requiring lattice disruption strategies rather than simple lipophilic solubilization.[1]

Module 2: The pH-Dependent Solubility Strategy

User Question: "I tried adding water, but the pH drifted and the compound crashed out. What is the correct pH?"

Technical Insight: Zwitterions exhibit a U-shaped solubility profile.[1] Solubility is at its thermodynamic minimum at the Isoelectric Point (pI), where the net charge is zero and the lattice energy is strongest.

  • At pI: The molecule is ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Net charge = 0. Maximum lattice stability.[1]
    
  • Below pKa1 (Acidic): The molecule becomes ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Net charge = +1. Solubility increases.
    
  • Above pKa2 (Basic): The molecule becomes ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Net charge = -1. Solubility increases.
    
Protocol: pH Mapping

Do not guess the pH. Calculate the pI and adjust the buffer to be at least 2 pH units away from the pI.

ParameterCalculation / Target
pI Calculation ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Target pH (Acidic)

Target pH (Basic)

Buffer Selection Avoid "Common Ion Effect." If using HCl salt, avoid buffers high in chloride if the HCl salt is less soluble.[1]

Step-by-Step:

  • Titration: Determine

    
     values potentiometrically. Azetidine carboxylic acids typically have 
    
    
    
    (acid) and
    
    
    (amine).
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .
    
  • The "Danger Zone": Avoid pH 4.0 – 7.[1]5. This is the precipitation trap.[1]

  • Action: Formulate at pH 2 (using 0.1N HCl) or pH 10 (using Arginine or NaOH) to force the molecule into a cationic or anionic state, breaking the zwitterionic lattice.

Module 3: Advanced Formulation (Cyclodextrins & ASD)

User Question: "I cannot use extreme pH for my biological assay. How do I dissolve it at neutral pH?"

Technical Insight: When pH adjustment is restricted (e.g., for cell-based assays requiring pH 7.4), you must use excipients that shield the hydrophobic regions or disrupt the crystal lattice without altering pH.[1]

Option A: Cyclodextrins (SBE- -CD)

Sulfobutyl ether beta-cyclodextrin (Captisol®) is superior to standard


-CD for zwitterions.
  • Mechanism: The hydrophobic cavity encapsulates the azetidine ring (or its substituents), while the sulfobutyl tails provide solubility and charge repulsion, preventing aggregation.

  • Protocol:

    • Prepare 20% w/v SBE-ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      -CD in water.
      
    • Add excess drug.[1]

    • Critical Step: Adjust pH to < 2 or > 10 temporarily to dissolve the drug, then slowly dial back to pH 7.[1]4. The inclusion complex often maintains solubility in a metastable state even at the pI (supersaturation maintenance).

Option B: Amorphous Solid Dispersion (ASD)

For "brick dust" azetidines, breaking the crystal lattice permanently is the gold standard.

  • Technique: Spray Drying.[1][3][4]

  • Polymer: HPMCAS (Hydroxypropyl methylcellulose acetate succinate).[1][5]

  • Rationale: Rapid solvent evaporation traps the azetidine in a high-energy amorphous state, preventing it from re-forming the stable zwitterionic lattice.

Formulation_Workflow cluster_CD Cyclodextrin Complexation Input Zwitterion at pI (Precipitated) Step1 Add SBE-beta-CD Input->Step1 Step2 Shift pH (Ionize) Step1->Step2 Step3 Equilibrate & Neutralize Step2->Step3 Output Soluble Inclusion Complex Step3->Output

Figure 2: Kinetic solubilization workflow using Cyclodextrins. Temporary ionization aids the entry of the guest molecule into the host cavity.

Module 4: Chemical Modification (Prodrugs)

User Question: "Formulation isn't enough. I need to modify the structure. What do you suggest?"

Technical Insight: The root cause is the zwitterion. Masking one of the charges eliminates the zwitterionic character, drastically lowering the melting point and lattice energy.

Strategy: Ester Prodrugs Convert the carboxylic acid to an ester (methyl, ethyl, or isopropyl).[1]

  • Effect: The molecule becomes a simple amine (weak base).

  • Result:

    
     drops significantly (e.g., from >250°C to <100°C).
    
  • Solubility: The amine can now be easily protonated and dissolved as a standard HCl salt without the competing carboxylate attraction.

  • Bio-activation: Plasma esterases will cleave the ester in vivo, regenerating the active zwitterion.[1]

References

  • Bergström, C. A. S., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences.[1] Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[6] Journal of Pharmacological and Toxicological Methods.[1] Link

  • Loftsson, T., et al. (1998).[1] Cyclodextrin Solubilization of ETH-615, a Zwitterionic Drug.[1][7] Drug Development and Industrial Pharmacy.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6] Advanced Drug Delivery Reviews. Link

  • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues.[8] European Journal of Pharmaceutical Sciences.[1] Link

Sources

Troubleshooting incomplete coupling of 3,3-disubstituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: Why is my reaction stalling?

Before changing reagents, you must diagnose the root cause. 3,3-disubstituted azetidines fail for two distinct, often opposing reasons depending on the R-groups at the 3-position.

The "Puckering" Effect

Unlike flat pyrrolidines, the azetidine ring is puckered (butterfly conformation) to relieve torsional strain. In 3,3-disubstituted systems, this puckering is more pronounced.

  • Steric Shielding: Bulky groups (e.g., 3,3-dimethyl) lock the ring in a conformation that projects the substituents into the trajectory of the incoming electrophile, shielding the nitrogen lone pair.

  • Electronic Deactivation: Electron-withdrawing groups (e.g., 3,3-difluoro) inductively withdraw electron density from the nitrogen, drastically lowering nucleophilicity (

    
     of conjugate acid drops from ~11 to ~6-7).
    
Diagnostic Flowchart

Use this decision matrix to select the correct troubleshooting module.

AzetidineDiagnostic Start Coupling Stalled/Low Yield Subst Check 3,3-Substituents Start->Subst TypeA Alkyl/Bulky Groups (e.g., 3,3-dimethyl, spiro-cycles) Subst->TypeA Steric Failure TypeB Electron Withdrawing (e.g., 3,3-difluoro, 3-cyano) Subst->TypeB Electronic Failure SolA Solution: High-Energy Reagents (T3P, Acid Chlorides) See Module 2 TypeA->SolA SolB Solution: Super-Electrophiles (Mixed Anhydrides, HATU/HOAt) See Module 2 TypeB->SolB Salt Critical Check: Is Azetidine a Salt (HCl/TFA)? SolA->Salt SolB->Salt FreeBase Must Free-Base completely. In situ DIPEA often fails for 3,3-subst. Salt->FreeBase

Figure 1: Diagnostic logic for selecting coupling conditions based on azetidine substitution patterns.

Amide Coupling Troubleshooting

Q: Standard EDC/HOBt or HATU conditions give <20% conversion. What is the alternative?

A: Switch to Propylphosphonic Anhydride (T3P). [1][2]

For sterically hindered amines like 3,3-dimethylazetidine, standard reagents (EDC, HATU) form an active ester that is too bulky to be attacked effectively by the shielded nitrogen. T3P forms a highly reactive, less sterically demanding mixed anhydride.

Protocol: T3P Coupling for Hindered Azetidines

This protocol minimizes aqueous workup issues common with polar azetidines.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Azetidine Free Base (1.1 equiv) in EtOAc (preferred) or 2-MeTHF .

    • Note: If using Azetidine.HCl salt, add 3.5 equiv DIPEA and stir for 15 min before adding T3P.

  • Base: Add Pyridine (3.0 equiv). Pyridine is superior to DIPEA for T3P couplings as it acts as both base and acyl-transfer catalyst.

  • Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir 12-24h.

    • Tip: If conversion stalls at 50%, heat to 50°C. T3P is thermally stable.

  • Workup: Wash organic layer with water (x2), 1M HCl (careful if product is basic), and NaHCO3.

    • Why this works: T3P byproducts are water-soluble phosphates, simplifying purification.

Data: Reagent Comparison for 3,3-Dimethylazetidine Coupling

ReagentSolventBaseYield (Isolated)Notes
EDC/HOBt DMFDIPEA15%Stalled; O-acylisourea too bulky.
HATU DMFDIPEA45%Significant epimerization of acid partner.
T3P EtOAcPyridine88% Clean profile; easy workup.
SOCl2 DCMEt3N90%High yield but harsh; incompatible with acid-sensitive groups.

N-Arylation (Buchwald-Hartwig) Troubleshooting

Q: My Pd-catalyzed coupling to aryl halides is failing. Which ligand should I use?

A: Use RuPhos or BrettPhos Pre-catalysts.

3,3-disubstituted azetidines are difficult nucleophiles for Reductive Elimination (the final step of the catalytic cycle) due to the steric bulk near the nitrogen.

  • Ligand Choice: RuPhos is the "gold standard" for secondary amines. Its bulk facilitates the reductive elimination of the sterically crowded azetidine.

  • Base Choice: NaOtBu (Sodium tert-butoxide) is preferred if functional groups allow. Weak bases (Cs2CO3) often fail to deprotonate the azetidine-Pd complex efficiently.

Protocol: RuPhos Pd G4 Coupling
  • Charge: Aryl Halide (1.0 equiv), Azetidine (1.2 equiv), RuPhos Pd G4 (2-5 mol%).

  • Base: Add NaOtBu (1.5 equiv).

    • Alternative: If base-sensitive, use LHMDS (Lithium Hexamethyldisilazide) at 65°C.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M). Degas with N2.

  • Heat: 80-100°C for 4-16h.

Common Pitfalls & FAQs

Q: The reaction works by LCMS, but I lose everything during extraction.

A: Azetidines are highly polar amphiphiles. 3,3-disubstituted azetidines (especially 3,3-difluoro) increase polarity significantly.

  • Fix 1 (The "DCM Wash"): Do not use Et2O/EtOAc for extraction. Use DCM/iPrOH (3:1) to extract from the aqueous layer.

  • Fix 2 (Salt Control): If your product is basic, avoid acidic washes. The protonated azetidine will stay in the water.

  • Fix 3 (Direct Load): For T3P reactions in EtOAc, wash with brine, dry, concentrate, and load directly onto silica. Avoid aqueous partition if possible.

Q: I am using the HCl salt of the azetidine, and the reaction is black/tarry.

A: Incomplete free-basing or localized hotspots. Adding DIPEA to an HCl salt in DMF often leaves residual HCl trapped in the crystal lattice or forms a thick slurry that doesn't mix.

  • Fix: "Free-base" the azetidine separately. Suspend the salt in DCM, wash with saturated Na2CO3, dry the organic layer, and carefully concentrate (azetidines are volatile!) before adding to the main reaction.

Q: 3,3-Difluoroazetidine is not reacting with my acid chloride.

A: It is not nucleophilic enough. The fluorines lower the pKa of the NH to ~6. Standard bases (TEA/DIPEA) are sufficient to deprotonate the HCl salt, but the neutral amine is sluggish.

  • Fix: Use Schotten-Baumann conditions (Biphasic DCM/Water with NaOH or Na2CO3). The interfacial reaction often drives the coupling of low-nucleophilicity amines better than homogeneous organic conditions.

References

  • T3P for Hindered Amines: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011.[2]

  • Buchwald Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Azetidine Properties: Sirvent, J. A., et al. "Synthesis and Properties of 3,3-Disubstituted Azetidines." Journal of Organic Chemistry, 2012. (General reference for ring strain/puckering).
  • T3P Technical Guide: Archonis, S. "Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis." Organic Process Research & Development.

Sources

Handling hygroscopic nature of 3-Cyano-3-azetidinecarboxylic acid salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Sensitive Heterocycles Ticket ID: #AZT-3CN-HYGRO-001 Subject: Stabilization and Handling of 3-Cyano-3-azetidinecarboxylic Acid Salts Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering a classic "perfect storm" of physical chemistry. 3-Cyano-3-azetidinecarboxylic acid salts combine three problematic features:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) makes the molecule sensitive to thermal stress.

  • Zwitterionic/Salt Character: The coexistence of the amine (secondary) and carboxylic acid creates a high lattice energy potential, but the 3-cyano group disrupts packing, often leading to amorphous, highly hygroscopic solids.

  • Nitrile Reactivity: The electron-withdrawing nitrile group at the quaternary center increases the acidity of the neighboring carboxylic acid but also presents a hydrolysis risk (to amide) if moisture and acid are present.

This guide moves beyond standard "store in a cool dry place" advice. It provides a rigorous, chemically grounded workflow to ensure your stoichiometry is accurate and your compound remains pure.

Part 1: The Handling Protocol (Q&A Format)

Q1: "I place the solid on the balance, and the mass keeps increasing. By the time I close the draft shield, it's a puddle. How do I get an accurate weight?"

Diagnosis: You are experiencing deliquescence . The critical relative humidity (CRH) of your salt is likely below the ambient humidity of your lab. The salt is absorbing atmospheric water so aggressively that it dissolves in its own sorbed moisture.

The Protocol: Difference Weighing with Inert Transfer Do not try to weigh this directly onto a spatula or open boat.

  • The "Sub-Aliquot" Method:

    • Take a sealable glass vial (2-4 mL) and dry it in an oven; let it cool in a desiccator.

    • In a Glove Bag/Box: Transfer an approximate amount of the azetidine salt into the vial and seal it tightly.

    • On the Balance:

      • Tare the balance to zero.[1][2][3]

      • Place the sealed vial on the balance. Record Mass A.

      • Take the vial to your reaction vessel. Quickly uncap, dump the solid into the reactor, and immediately recap.

      • Return the empty (but dirty) vial to the balance. Record Mass B.

    • Calculation: Mass Added = Mass A - Mass B.

    • Why this works: You never measure the solid while it is exposed to air. The moisture adsorbed during the "dump" is negligible compared to the static weighing method.

Q2: "My LC-MS shows a new peak at M+18 after storage. Is my compound decomposing?"

Diagnosis: Yes. This is likely Nitrile Hydrolysis . While azetidines are prone to ring-opening, the 3-cyano group is a prime target for hydration. In the presence of the acidic counterion (e.g., HCl) and absorbed water, the nitrile (


) hydrolyzes to the primary amide (

).

The Fix: Cold, Acid-Free Storage

  • Temperature: Store at -20°C. Hydrolysis rates drop significantly at lower temperatures.

  • Desiccation: Use a secondary containment system. Place the vial inside a larger jar containing P

    
    O
    
    
    
    (Phosphorus Pentoxide) or indicating Drierite. P
    
    
    O
    
    
    is chemically reactive with water and provides a drier environment than silica gel.
  • Atmosphere: Purge the headspace with Argon, not Nitrogen. Argon is heavier than air and sits on top of the solid, providing a better barrier against moisture intrusion.

Q3: "The salt has clumped into a rock. Can I dry it in a vacuum oven?"

Diagnosis: Caking due to moisture cycling. Warning: Heat is dangerous here. The azetidine ring is strained. Heating an acidic salt of an azetidine can trigger polymerization (ring-opening) or decarboxylation.

The Protocol: Lyophilization or Azeotropic Drying

  • Method A (Preferred): Lyophilization (Freeze Drying). Dissolve the "rock" in water, freeze, and sublime the ice. This keeps the compound cold, preventing hydrolysis/ring-opening while removing water.

  • Method B (Chemical): Azeotropic Distillation.

    • Suspend the solid in anhydrous Toluene or 2-MeTHF.

    • Rotovap at low temperature (<40°C). The solvent will carry trace water away as an azeotrope.

    • Note: Avoid alcohols (MeOH/EtOH) as they can retain water or react with the nitrile under acidic conditions (Pinner reaction).

Part 2: Visualization & Logic

Workflow: The "Safe-Path" for Hygroscopic Azetidines

This diagram illustrates the decision logic for handling the compound from the moment you open the package.

AzetidineHandling Start Receive 3-Cyano-3-azetidine Salt CheckState Visual Inspection: Free flowing or Clumped? Start->CheckState Clumped State: Aggregated/Wet (High Water Content) CheckState->Clumped Clumps/Liquid Flowing State: Powder (Potentially Metastable) CheckState->Flowing Powder Drying Drying Protocol: Dissolve in H2O -> Lyophilize (NO OVEN HEAT) Clumped->Drying Weighing Weighing Strategy: Difference Weighing (Closed Vial Method) Flowing->Weighing Drying->Weighing Storage Storage: -20°C, Argon Purge, Secondary Desiccator (P2O5) Weighing->Storage Excess Reaction Reaction Usage: Account for Water Content (KF) in Stoichiometry Weighing->Reaction Aliquot

Figure 1: Decision matrix for handling hygroscopic azetidine salts. Note the strict prohibition of oven heating to prevent thermal degradation.

Mechanistic Risk: Why Moisture Kills Your Purity

The following diagram details the chemical degradation pathway triggered by moisture.

Degradation Salt 3-Cyano-3-azetidine (Intact Salt) Intermed Imidic Acid Intermediate Salt->Intermed Acid Catalysis (H+ from salt) RingOpen Ring Opening (Polymerization) Salt->RingOpen Heat + H2O (Strain Release) Water + H2O (Atmospheric) Amide Primary Amide (Impurity M+18) Intermed->Amide Tautomerization

Figure 2: Degradation pathways. The conversion to the primary amide is the dominant risk in moist, acidic conditions.

Part 3: Data & Comparison

Salt Selection Guide

If you have control over the synthesis, changing the counterion can drastically improve handling.

Salt FormHygroscopicityCrystallinityStability RiskRecommendation
Hydrochloride (HCl) Extreme ModerateHigh (Acidic)Avoid if possible. Forms hydrates easily.
Trifluoroacetate (TFA) HighLow (Oily)ModerateCommon in prep-HPLC, but hard to dry.
Tosylate (TsOH) LowHigh LowPreferred. Large organic anion disrupts water lattice.
Zwitterion (Free Base) ModerateModerateHigh (Polymerization)Hard to isolate; azetidine N is nucleophilic.

Technical Insight: The Tosylate salt is superior because the bulky, hydrophobic toluene ring shields the polar ionic core from atmospheric moisture, reducing the rate of water uptake [1].

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Salt Selection and Hygroscopicity).

  • PubChem. (n.d.). Azetidine-3-carboxylic acid Compound Summary. National Library of Medicine. Retrieved February 12, 2026. [Link]

  • Master Organic Chemistry. (2024). Hydrolysis of Nitriles with Aqueous Acid. (Mechanistic reference for nitrile stability). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of Azetidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidine-3-carboxylic acid and its derivatives are a class of non-proteinogenic amino acids of significant interest in pharmaceutical research and drug development due to their unique conformational constraints. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) presents considerable challenges owing to their high polarity, zwitterionic nature, and consequently, poor retention on conventional reversed-phase columns. This guide provides an in-depth, objective comparison of various LC-MS strategies for the robust and sensitive analysis of these compounds. We will delve into the mechanistic principles, advantages, and limitations of Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Liquid Chromatography (RPLC) with and without ion-pairing agents, and chemical derivatization approaches. Supported by experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the optimal analytical methodology for their specific research needs.

The Analytical Challenge: The Physicochemical Conundrum of Azetidine-3-Carboxylic Acid Derivatives

Azetidine-3-carboxylic acid derivatives are small, highly polar molecules. Their structure, containing both a carboxylic acid and a secondary amine group within a strained four-membered ring, results in a zwitterionic nature at physiological pH. This combination of properties leads to several analytical hurdles in LC-MS:

  • Poor Retention in Reversed-Phase Liquid Chromatography (RPLC): RPLC, the workhorse of many analytical labs, separates compounds based on hydrophobicity.[1][2] Highly polar analytes like azetidine-3-carboxylic acid have minimal interaction with the nonpolar stationary phase (e.g., C18) and elute in or near the solvent front, leading to poor resolution from matrix components and unreliable quantification.[3][4]

  • Ion Suppression in Mass Spectrometry: Co-elution with other polar matrix components can lead to competition for ionization in the mass spectrometer's source, a phenomenon known as ion suppression.[4] This can significantly reduce the analyte's signal intensity and compromise the sensitivity of the assay.

  • Lack of a Strong Chromophore: For methods relying on UV detection, the absence of a significant chromophore in the basic azetidine structure necessitates the use of mass spectrometry for sensitive and selective detection.[5]

Comparative Analysis of LC-MS Strategies

To address these challenges, several chromatographic strategies can be employed. The choice of the most suitable method depends on the specific derivative, the sample matrix, and the desired analytical outcome (e.g., qualitative vs. quantitative analysis).

Reversed-Phase Liquid Chromatography (RPLC): The Baseline and Its Limitations

As mentioned, standard RPLC is generally unsuitable for these polar compounds.[3][4] However, some newer "aqueous compatible" RPLC phases can tolerate 100% aqueous mobile phases without phase collapse ("dewetting"), which can slightly improve the retention of very polar compounds.[3][6] Despite this, for azetidine-3-carboxylic acid and its simple derivatives, retention is often still insufficient for robust analysis.

Ion-Pairing RPLC: An alternative is to use ion-pairing reagents in the mobile phase. These are molecules with a hydrophobic tail and an ionic head group that can pair with the charged analyte, increasing its overall hydrophobicity and thus its retention on an RPLC column.

  • Advantages: Can significantly improve retention in RPLC systems.

  • Disadvantages: Many common ion-pairing reagents (e.g., trifluoroacetic acid - TFA) are known to cause significant ion suppression in the MS source.[7][8] They can also be difficult to completely flush from the LC-MS system, leading to long-term background contamination.[8][9] The use of MS-compatible, volatile ion-pairing agents like formic acid is often a compromise between chromatographic performance and MS sensitivity.[7]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Preferred Approach

HILIC has emerged as a powerful and often preferred technique for the separation of polar and hydrophilic compounds.[1][3] In contrast to RPLC, HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of a less polar organic solvent, typically acetonitrile.[1][6]

Mechanism of Separation: A water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. The elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[6]

  • Advantages:

    • Excellent retention and separation of highly polar compounds like azetidine-3-carboxylic acid derivatives.[3]

    • The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.[1]

    • Directly compatible with MS-friendly volatile mobile phases.

  • Disadvantages:

    • Can be more sensitive to the sample solvent composition; injecting samples in a solvent much stronger than the mobile phase can lead to peak distortion.

    • Column equilibration times can be longer than in RPLC.[10]

    • Matrix effects can still be a concern and require careful evaluation.

Chemical Derivatization: Enhancing Chromatographic and Detection Properties

Derivatization involves chemically modifying the analyte to improve its analytical properties.[11][12] For azetidine-3-carboxylic acid derivatives, derivatization can be used to:

  • Increase Hydrophobicity: By reacting the carboxylic acid or amine group with a hydrophobic reagent, the resulting derivative will be much better retained on an RPLC column.

  • Enhance Ionization Efficiency: Introducing a permanently charged group or a group that is easily ionizable can significantly boost the MS signal.[13]

  • Introduce a Chromophore/Fluorophore: For methods that also utilize UV or fluorescence detection.

  • Advantages:

    • Can overcome the limitations of both RPLC and HILIC for particularly challenging analytes or matrices.

    • Can significantly improve the sensitivity and selectivity of the assay.[12][14]

  • Disadvantages:

    • Adds an extra step to the sample preparation workflow, which can introduce variability and potential for analyte loss.[5]

    • The derivatization reaction must be complete and reproducible.

    • The derivatizing reagent and any byproducts must not interfere with the analysis.

Data Comparison and Performance Metrics

The following table summarizes the expected performance of the different LC-MS strategies for the analysis of a hypothetical azetidine-3-carboxylic acid derivative. The values are illustrative and will vary depending on the specific compound, matrix, and instrumentation.

Parameter Standard RPLC Ion-Pairing RPLC (TFA) HILIC Derivatization + RPLC
Retention Factor (k') < 0.5 (Poor)1 - 5 (Good)2 - 10 (Excellent)> 5 (Excellent)
Peak Shape Poor (often fronting)GoodGood to ExcellentExcellent
MS Sensitivity Low (due to ion suppression)Very Low (severe ion suppression)HighVery High
Reproducibility (RSD%) > 15%< 10%< 5%< 5%
Method Complexity LowModerateModerateHigh
System Contamination Risk LowHighLowLow

Visualization of Method Selection and Workflow

Decision Tree for Method Selection

The choice of the optimal analytical method can be guided by a systematic approach. The following diagram illustrates a decision tree for selecting the appropriate LC-MS strategy.

MethodSelection start Start: Analysis of Azetidine-3-Carboxylic Acid Derivative check_polarity Is the analyte highly polar and zwitterionic? start->check_polarity rplc Attempt Standard RPLC check_polarity->rplc No (unlikely) hilic Develop HILIC Method check_polarity->hilic Yes check_retention Sufficient retention and peak shape? rplc->check_retention ion_pairing Consider Ion-Pairing RPLC (with caution) check_retention->ion_pairing No end Final Method check_retention->end Yes check_sensitivity Sufficient sensitivity? hilic->check_sensitivity derivatization Consider Chemical Derivatization + RPLC check_sensitivity->derivatization No check_sensitivity->end Yes derivatization->end ion_pairing->end

Caption: Decision tree for selecting an LC-MS method.

HILIC Separation Mechanism

The diagram below illustrates the fundamental principle of HILIC separation for polar analytes like azetidine-3-carboxylic acid.

HILIC_Mechanism cluster_mobile_phase Mobile Phase p1 Si p2 Si p3 Si p4 Si p5 Si analyte Polar Analyte analyte->p3 Partitions into water layer water Water Molecules water->p2 Forms aqueous layer on stationary phase acn Acetonitrile

Caption: HILIC separation mechanism.

Recommended Workflow and Protocol: HILIC-MS/MS

Based on the comparative analysis, HILIC coupled with tandem mass spectrometry (MS/MS) is the recommended starting point for the quantitative analysis of azetidine-3-carboxylic acid derivatives in biological matrices.

Experimental Protocol

Objective: To quantify an azetidine-3-carboxylic acid derivative in plasma using a HILIC-MS/MS method.

1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard. b. Vortex for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for LC-MS analysis.

2. LC Conditions:

  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent)
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[15]
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
  • Gradient: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.0 | 5 | 95 | | 4.0 | 40 | 60 | | 4.1 | 95 | 5 | | 6.0 | 95 | 5 |

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[16]
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • Source Temperature: 150°C
  • Desolvation Temperature: 450°C
  • MRM Transitions: To be optimized for the specific analyte and internal standard. This involves determining the precursor ion (M+H)+ and the most stable product ion.

4. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, and stability.[17][18]

Conclusion and Authoritative Grounding

The successful LC-MS analysis of azetidine-3-carboxylic acid and its derivatives hinges on selecting a chromatographic technique that can effectively manage their high polarity and zwitterionic character. While standard RPLC is inadequate, HILIC stands out as the most robust and sensitive approach for direct analysis, offering excellent retention and compatibility with mass spectrometry.[3] Chemical derivatization provides a powerful alternative for enhancing retention in RPLC and boosting sensitivity, though it introduces additional complexity to the workflow.[11][12] The choice between these methods should be guided by the specific analytical requirements, matrix complexity, and available resources. A thorough method development and validation process is crucial to ensure the generation of reliable and accurate data in research and drug development settings.[17][19][20]

References

  • Agilent Technologies. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS.
  • Le, A., & Le, A. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2030, 85-109.
  • LabRulez LCMS. (n.d.). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Jander, G., & Jander, G. (2012). Direct analysis of underivatized amino acids in plant extracts by LC-MS-MS. Methods in Molecular Biology, 828, 317-28.
  • LabRulez LCMS. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS.
  • Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LCMS.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.
  • PubMed. (n.d.). LC-MS metabolomics of polar compounds.
  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • National Institutes of Health. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology.
  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • MetwareBio. (n.d.). Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata).
  • National Institutes of Health. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma.
  • ResearchGate. (2025). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • ACS Publications. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes.
  • (2014). Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS.
  • (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?
  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?
  • Vrije Universiteit Amsterdam. (n.d.). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review.
  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review.
  • (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column.
  • National Institutes of Health. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • PubMed. (2022). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Benchchem. (n.d.). Navigating Carboxylic Acid Analysis: A Comparative Guide to Derivatization for Mass Spectrometry.
  • DiVA. (2021). Automated Sequential Analysis of Hydrophilic and Lipophilic Fractions of Biological Samples: Increasing Single-Injection Chemical.
  • PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.

Sources

Structural Benchmarking of 3-Substituted Azetidine Carboxylic Acids: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of saturated heterocycles, 3-substituted azetidine-3-carboxylic acids represent a critical design space for altering the physicochemical vectors of drug candidates.[1] Unlike their


-amino acid counterparts (Azetidine-2-carboxylic acid or Proline), these 

-amino acid scaffolds offer a unique achiral (or pseudo-symmetric) exit vector that minimizes steric clash while maximizing metabolic stability.[1]

This guide provides an objective crystallographic comparison of 3-substituted azetidine-3-carboxylic acids against their primary alternatives: Proline (5-membered) and Azetidine-2-carboxylic acid (4-membered


-analog) .[1] We focus on solid-state conformational data, specifically ring puckering and exit vector analysis, to support rational scaffold selection.[1]

Part 1: Structural Performance & Benchmarking

The primary value of the azetidine-3-carboxylic acid scaffold lies in its ability to present the carboxylate and amine termini at specific vectors that differ from the standard


 tetrahedral projection found in linear spacers.
Comparative Crystallographic Metrics

The following table synthesizes X-ray diffraction data comparing the core Azetidine-3-carboxylic acid (3-Aze) scaffold with its structural competitors.

MetricAzetidine-3-carboxylic acid (3-Aze) Azetidine-2-carboxylic acid (2-Aze) L-Proline (Pro) Performance Implication
Ring Size 4-membered4-membered5-membered3-Aze offers lower lipophilicity (LogP) than Pro.[1]
Ring Pucker (

)
25° – 35° (Butterfly) 15° – 25°30° – 45° (Envelope)3-Aze is highly puckered to relieve torsional strain; substitutions at C3 can "lock" this pucker.
C–N–C Angle ~90° – 92°~88° – 90°~103° – 105°The constrained angle in Azetidines increases N-basicity compared to linear amines but decreases it relative to Proline due to s-character hybridization changes.[1]
Exit Vector (

)
Linear/Axial Projection Angular/EquatorialAngular3-Aze acts as a rigid spacer, extending the backbone distance compared to the "turn" inducing 2-Aze/Pro.[1]
Zwitterionic Stability High (Intermolecular H-bonds)HighHighAll three form strong head-to-tail H-bond networks in solid state, complicating solubility.[1]

Key Insight: While Proline and 2-Aze induce "turns" in peptide backbones (due to the


-substitution), 3-Aze acts as a rigid linker .[1] The C3-substitution forces the carboxylate into an equatorial or axial position depending on the steric bulk of the substituent, acting as a conformational switch.
The "Pucker" Factor

In 3,3-disubstituted azetidines, the ring is rarely planar.[1] X-ray data confirms that bulky groups at C3 (e.g., aryl or fluoro) force the ring into a distinct puckered conformation to minimize 1,2-eclipsing interactions with the adjacent methylene protons.

  • Planar Transition Energy: High (~1.5 kcal/mol barrier).[1]

  • Design Consequence: You cannot assume a flat square geometry in docking models.[1] You must account for the "butterfly" angle.[1]

Part 2: Experimental Protocols

Crystallizing 3-substituted azetidine carboxylic acids is notoriously difficult due to their zwitterionic nature (high melting points, low solubility in organic solvents).[1] The following protocol addresses the "Zwitterion Trap."

Workflow: The "Salt-Switch" Strategy

To obtain diffraction-quality crystals, one must disrupt the strong intermolecular zwitterionic lattice.[1]

CrystallizationWorkflow Start Crude 3-Substituted Azetidine-3-COOH SolubilityCheck Solubility Test (MeOH/Water) Start->SolubilityCheck Decision Is it Soluble? SolubilityCheck->Decision RouteA Route A: Zwitterion (Slow Evaporation) Decision->RouteA Yes RouteB Route B: HCl Salt Formation (Disrupt Zwitterion) Decision->RouteB No (Precipitates) CrystA Vapor Diffusion (H2O / Acetone) RouteA->CrystA CrystB Vapor Diffusion (MeOH / Et2O) RouteB->CrystB XRay X-Ray Diffraction (Low Temp 100K) CrystA->XRay CrystB->XRay

Figure 1: Decision logic for crystallizing difficult zwitterionic azetidines. Route B (Salt Formation) is recommended for 3,3-disubstituted variants to improve organic solubility.

Detailed Protocol: HCl Salt Crystallization

This method yields the hydrochloride salt, which often crystallizes in non-centrosymmetric space groups (useful for absolute configuration determination if chiral).[1]

  • Salt Formation: Dissolve the zwitterionic amino acid (50 mg) in minimal 2M HCl (0.5 mL).

  • Solvent Exchange: Lyophilize to remove excess water/HCl. The resulting solid is the hygroscopic HCl salt.[1]

  • Dissolution: Dissolve the residue in dry Methanol (MeOH) or Ethanol (EtOH).[1] Sonicate if necessary.[1]

  • Vapor Diffusion Setup:

    • Place the MeOH solution in an inner vial.[1]

    • Place the inner vial into a larger jar containing Diethyl Ether (

      
      ) or Hexane.
      
    • Seal tightly.[1] The volatile anti-solvent (

      
      ) will slowly diffuse into the MeOH, lowering solubility.[1]
      
  • Harvesting: Crystals typically appear within 48–72 hours as needles or plates.[1]

  • Mounting: Use Paratone oil immediately; these crystals are often hygroscopic.[1]

Part 3: Critical Analysis of Ring Conformation[1]

Understanding the causality of the azetidine structure is essential for drug design.[1]

The Substituent Effect at C3

In X-ray structures of 1-benzhydryl-azetidine-3-carboxylic acid (a common protected precursor), the bulky benzhydryl group at N1 and the carboxylate at C3 adopt a trans-pseudo-equatorial relationship to minimize steric strain.[1]

When a second substituent is added at C3 (e.g., 3-phenyl-azetidine-3-carboxylic acid):

  • The ring puckering angle increases to >30°.[1]

  • The larger group (Phenyl) prefers the equatorial position.[1]

  • The Carboxylate is forced into the axial position.[1]

Implication: This axial orientation of the carboxylate dramatically changes the vector of the carbonyl oxygen, potentially disrupting hydrogen bonds in a target protein binding pocket if not anticipated.[1]

Decision Logic: Selecting the Right Scaffold

Use the following pathway to determine if a 3-substituted azetidine is the correct bioisostere for your project.

ScaffoldSelection Need Design Requirement Q1 Need Turn Inducer? Need->Q1 Res1 Use Proline / 2-Aze Q1->Res1 Yes Q2 Need Rigid Spacer? Q1->Q2 No Q3 Substituent Bulk? Q2->Q3 Yes Res2 Use 3-Aze Res3 3-Aze (Axial COOH) Q3->Res3 Large Group at C3 Res4 3-Aze (Equatorial COOH) Q3->Res4 Small Group at C3

Figure 2: Strategic selection of azetidine scaffolds based on structural vectors and steric requirements.

References

  • BenchChem. (2025).[1][2] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • IUCr Journals. (2006). Crystal structures of 4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid from powder synchrotron diffraction data. Acta Crystallographica Section B. Retrieved from

  • ETH Zurich Research Collection. (2025).[1] Crystal structure analysis of N-acetylated proline and ring size analogs (Azetidine vs Piperidine). Retrieved from

  • American Chemical Society. (2023).[1] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Retrieved from

  • Cambridge Structural Database (CSD). Deposition Number CCDC 2323689: 2-oxoazetidine-3-carboxylic acid derivatives.[1] Retrieved from

Sources

The Azetidine Advantage: A Comparative Guide to the Enhanced Potency of Constrained Peptidomimetics Over Linear Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of therapeutic agents with high potency, selectivity, and metabolic stability is a paramount objective. While peptides offer exquisite biological specificity, their inherent limitations, such as susceptibility to proteolytic degradation and conformational flexibility, often curtail their therapeutic potential. This guide provides a comprehensive comparison of azetidine-containing peptidomimetics and their linear peptide counterparts, furnishing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to leverage the advantages of constrained peptide analogues.

The Central Thesis: Conformational Constraint as a Driver of Potency

Linear peptides in solution exist as an ensemble of rapidly interconverting conformers. This conformational heterogeneity means that only a fraction of the peptide molecules are in the bioactive conformation required for optimal target engagement at any given moment. The incorporation of rigid structural elements, such as the four-membered azetidine ring, into a peptide backbone pre-organizes the molecule into a more defined and bioactive conformation. This conformational constraint reduces the entropic penalty of binding to the target, often leading to a significant enhancement in binding affinity and, consequently, biological potency.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Scaffolds

The introduction of an azetidine moiety into a peptide backbone imparts significant changes to its physicochemical and pharmacokinetic properties when compared to a linear analogue.

PropertyLinear PeptidesAzetidine-Containing PeptidomimeticsRationale for Difference
Conformational Flexibility HighLow to ModerateThe strained four-membered ring of azetidine restricts bond rotation, inducing specific turn structures (e.g., γ-turns) and reducing the overall flexibility of the peptide backbone.[1]
Proteolytic Stability LowHighThe constrained conformation and non-natural amino acid structure of azetidine-containing peptides can render them poor substrates for proteases, leading to a significantly longer half-life in biological matrices.[2][3][4]
Receptor Binding Affinity VariableOften HigherBy pre-organizing the peptide into a bioactive conformation, the entropic cost of binding is reduced, leading to a higher binding affinity for the target receptor or enzyme.
Cell Permeability Generally LowCan be ImprovedWhile not guaranteed, the reduced flexibility and potential for intramolecular hydrogen bonding in cyclic or constrained peptidomimetics can mask polar groups and improve passive diffusion across cell membranes.
Synthesis Complexity Relatively SimpleMore ComplexThe synthesis of azetidine-containing amino acids and their incorporation into peptides requires specialized chemical methods. However, the use of azetidine as a turn-inducer can facilitate the cyclization of small peptides.[2][3][4][5]

The Potency Paradigm: A Case Study of STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target for cancer therapy. The development of potent and selective STAT3 inhibitors has been a significant challenge. A study on the optimization of proline-based STAT3 inhibitors led to the discovery of a series of (R)-azetidine-2-carboxamide analogues with sub-micromolar potencies.[6]

While a direct comparison to a linear, non-azetidine counterpart of the same sequence is not provided in the study, the data clearly demonstrates the high potency achievable with the azetidine scaffold.

CompoundTargetIC50 (µM) (DNA Binding Assay)Selectivity vs. STAT1/STAT5
5a STAT30.55>18 µM
5o STAT30.38>18 µM
8i STAT30.34>18 µM

Data sourced from a study on azetidine-based STAT3 inhibitors.[6]

These results highlight the ability of the azetidine-containing scaffold to yield highly potent and selective inhibitors. The constrained nature of the azetidine ring likely plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the STAT3 protein.[6]

Experimental Protocols

I. Synthesis of Azetidine-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a linear peptide containing an Fmoc-protected azetidine-2-carboxylic acid on a 2-chlorotrityl chloride resin, which is suitable for producing a C-terminal carboxylic acid peptide.

SPPS_Workflow Resin 1. Resin Swelling (2-Chlorotrityl Chloride Resin in DCM) Loading 2. Loading of First Amino Acid (Fmoc-Aze-OH, DIPEA in DCM) Resin->Loading Capping 3. Capping (DCM/MeOH/DIPEA) Loading->Capping Deprotection1 4. Fmoc Deprotection (20% Piperidine in DMF) Capping->Deprotection1 Coupling 5. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Deprotection1->Coupling Deprotection2 6. Iterative Deprotection & Coupling Coupling->Deprotection2 Cleavage 7. Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Repeat n-1 times Purification 8. Purification (RP-HPLC) Cleavage->Purification Protease_Stability_Workflow Incubation 1. Incubation (Peptide with Protease at 37°C) Aliquots 2. Aliquot Collection (At various time points) Incubation->Aliquots Quenching 3. Reaction Quenching (e.g., with TFA or Acetonitrile) Aliquots->Quenching Analysis 4. HPLC Analysis (Quantify remaining peptide) Quenching->Analysis HalfLife 5. Data Analysis (Calculate peptide half-life) Analysis->HalfLife Enzyme_Inhibition_Workflow Preparation 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation 2. Pre-incubation (Enzyme with varying concentrations of Inhibitor) Preparation->Incubation Reaction 3. Initiate Reaction (Add Substrate) Incubation->Reaction Detection 4. Signal Detection (Measure product formation over time) Reaction->Detection Analysis 5. Data Analysis (Calculate IC50 value) Detection->Analysis

Sources

Safety Operating Guide

Navigating the Disposal of 3-Cyano-3-azetidinecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in contemporary drug discovery, 3-Cyano-3-azetidinecarboxylic acid presents unique handling and disposal challenges. Its bifunctional nature, incorporating both a nitrile and a carboxylic acid on a strained azetidine ring, necessitates a disposal protocol that is both chemically sound and compliant with environmental regulations. This guide provides a comprehensive framework for the safe and effective disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and the environment. Our commitment is to empower researchers with the knowledge to manage chemical life cycles responsibly, from benchtop to final disposition.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

  • Nitrile Group (-CN): Organic nitriles are a class of compounds that can be toxic. While not as acutely toxic as inorganic cyanide salts, they can release hydrogen cyanide (HCN) gas under acidic conditions. Nitriles are also known to be incompatible with strong oxidizing and reducing agents.

  • Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule. While likely a weak acid, it can cause skin and eye irritation upon direct contact.[1] The acidic nature also plays a crucial role in its reactivity and potential for hazardous interactions.

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is a strained ring system, which can influence the molecule's reactivity.

Thermal decomposition may release toxic oxides of carbon and nitrogen.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Key Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₅H₆N₂O₂Inferred
Molecular Weight126.12 g/mol Inferred
AppearanceLikely a solidInferred from similar compounds
HazardsPotential for skin and eye irritation; toxic if ingested or inhaled.[1]
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases.[3]
Hazardous Decomposition ProductsOxides of carbon (CO, CO₂), nitrogen oxides (NOx), and potentially hydrogen cyanide.[2]

Regulatory Framework: EPA and RCRA Guidelines

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Due to its chemical nature, 3-Cyano-3-azetidinecarboxylic acid and its associated waste would likely be classified as hazardous waste. Depending on the specific circumstances and any co-mingled solvents, the following RCRA waste codes could be applicable:

  • D002 (Corrosivity): If the waste exhibits a pH of less than or equal to 2 or greater than or equal to 12.5.[5]

  • D003 (Reactivity): If the waste is a cyanide-bearing waste that can generate toxic gases.[6]

  • F-listed wastes (F001-F005): If the compound is dissolved in or mixed with certain spent solvents from non-specific sources.[7][8][9]

It is the responsibility of the waste generator to make an accurate hazardous waste determination.[10]

Disposal Procedures: A Step-by-Step Approach

The following procedures are designed to provide clear, actionable steps for the proper disposal of various waste streams containing 3-Cyano-3-azetidinecarboxylic acid.

Disposal Decision Workflow

DisposalWorkflow Start Waste Containing 3-Cyano-3-azetidinecarboxylic acid Waste_Type Identify Waste Stream Start->Waste_Type Neat_Compound Unused/Expired Neat Compound Waste_Type->Neat_Compound Solid Contaminated_Labware Contaminated Labware (Glassware, PPE, etc.) Waste_Type->Contaminated_Labware Solid Aqueous_Solution Aqueous Solutions Waste_Type->Aqueous_Solution Liquid Organic_Solution Organic Solvent Solutions Waste_Type->Organic_Solution Liquid Package_Neat Package in a clearly labeled, sealed container as 'Hazardous Waste - Organic Nitrile/Carboxylic Acid' Neat_Compound->Package_Neat Package_Labware Double-bag in labeled hazardous waste bags. Contaminated_Labware->Package_Labware Neutralize_Aqueous Neutralize to pH 6-8 (if permissible and safe). Collect for hazardous waste disposal. Aqueous_Solution->Neutralize_Aqueous Collect_Organic Collect in a designated, compatible, and labeled waste solvent container. Organic_Solution->Collect_Organic EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Package_Neat->EHS_Pickup Package_Labware->EHS_Pickup Neutralize_Aqueous->EHS_Pickup Collect_Organic->EHS_Pickup

Sources

Personal protective equipment for handling 3-Cyano-3-azetidinecarboxylic acid

[1][2][3]

CAS Number: 1206229-07-3 Chemical Class: Functionalized Azetidine / Amino Acid Derivative Risk Profile: High Caution (Treat as Toxic & Corrosive via Read-Across Toxicology)[1][][3]

Executive Safety Directive

Specific Hazard Warning: As a specialized research intermediate, specific toxicological data for this exact isomer is limited.[][3] You must apply Read-Across Toxicology principles based on its pharmacophore:

  • Azetidine Ring: High ring strain energy (25-26 kcal/mol) correlates with high reactivity and potential alkylating ability (skin sensitization/toxicity).[][3]

  • Nitrile (-CN) Moiety: Metabolic liberation of cyanide is a potential risk upon ingestion or inhalation.[][3]

  • Carboxylic Acid (-COOH): Corrosive to mucous membranes and eyes.[][3]

Operational Rule: Handle exclusively within a certified chemical fume hood. Zero-tolerance for open-bench weighing.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling >10 mg quantities.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneThe strained azetidine ring may exhibit unexpected permeation properties.[1][][3] Double layers prevent breakthrough during solubilization steps.[][3]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient.[][3] The acidic nature poses an immediate corneal damage risk upon contact with dust or aerosol.[][3]
Respiratory N95/P3 Particulate Respirator (If outside Fume Hood)Prevents inhalation of fine particulates which may hydrolyze in the lungs to release irritant acid and cyano-metabolites.[1][][3]
Body Defense Tyvek® Lab Coat (Closed Front)Cotton coats are porous.[][3] Tyvek provides a barrier against fine powders and incidental splashes.[][3]

Operational Protocol: Handling & Solubilization

Phase A: Weighing & Transfer (Solid State)[1][2][3]
  • Environment: Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Static Control: Use an anti-static gun or ionizer.[][3] Functionalized azetidines are often fluffy, electrostatic solids that disperse easily.[][3]

  • Technique:

    • Tare the receiving vial inside the hood.[][3]

    • Transfer solid using a disposable antistatic spatula.[][3]

    • Do not return excess material to the source container to prevent cross-contamination.[][3]

Phase B: Solubilization (Liquid State)[1][2][3]
  • Solvent Choice: Soluble in polar aprotic solvents (DMSO, DMF) and water.[][3]

  • Exothermic Warning: Dissolution in water may generate mild heat due to acid dissociation.[][3]

  • Venting: If reacting with strong bases or hydrides, the nitrile group may evolve gas or heat.[][3] Ensure reaction vessel is vented.

Phase C: Waste Disposal Logic

Do not mix with general organic waste if incompatible reagents (e.g., strong oxidizers) are present.[][3]

  • Quenching: Dilute with excess water.

  • pH Adjustment: Neutralize to pH 6-8 using Sodium Bicarbonate (

    
    ).
    
  • Segregation: Dispose of as "Nitrile-Contaminated Organic Waste" . Label explicitly to alert waste handlers of potential cyanide generation under acidic conditions.[][3]

Safety Logic & Decision Framework

The following diagram illustrates the decision logic for selecting PPE and engineering controls based on the experimental state.

SafetyLogicStartHandling 3-Cyano-3-azetidinecarboxylic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolubilized (DMSO/Water)StateCheck->SolutionHoodEngineering Control:Chemical Fume Hood (Face Velocity >100 fpm)Solid->HoodStandardRespRespiratory:N95 Required if Hood UnavailableSolid->RespEmergency/SpillGloveGlove Protocol:Double Nitrile (Breakthrough > 480m)Solution->GloveSplashEye Protection:Goggles + Face Shield (if >100mL)Solution->Splash

Figure 1: Decision logic for PPE selection based on the physical state of the reagent.[][3] Note the critical requirement for fume hood use with solids to prevent inhalation.

Emergency Response (S.P.I.R.)

  • S - Skin Contact: Immediately wash with soap and water for 15 minutes.[][3] The azetidine ring can be a sensitizer; monitor for redness/rash (dermatitis) for 24 hours.[][3]

  • P - Poisoning (Ingestion): Do NOT induce vomiting.[1][][3] The nitrile group poses a theoretical cyanide risk.[][3] Transport to ER immediately and provide the CAS number (1206229-07-3).[1][][3]

  • I - Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[][3]

  • R - Release (Spill):

    • Solid: Cover with wet paper towels to prevent dust, then sweep into a bag.[][3]

    • Liquid: Absorb with vermiculite or sand.[][3] Do not use combustible materials like sawdust.[3]

References

  • PubChem Compound Summary . 3-Azetidinecarboxylic acid (Parent Structure Safety Data). National Center for Biotechnology Information.[][3] Retrieved from [Link][1][][3]

  • ChemSRC . 3-Cyano-3-azetidinecarboxylic acid (CAS 1206229-07-3) Entry. Retrieved from [Link][1][][3]

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